Methyl 3-cyclopentenecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl cyclopent-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOILRYKIJRPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363785 | |
| Record name | Methyl 3-cyclopentenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58101-60-3 | |
| Record name | Methyl 3-cyclopentenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl cyclopent-3-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-Cyclopentenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for producing methyl 3-cyclopentenecarboxylate, a valuable intermediate in organic synthesis and drug development. The information is compiled to assist researchers in understanding and implementing its synthesis.
Introduction
This compound is a cyclic ester whose structure is a key building block in the synthesis of various complex molecules, including natural products and pharmaceutical agents. Its five-membered ring and reactive double bond offer versatile handles for further chemical modification. The two predominant methods for its synthesis are the [4+2] cycloaddition (Diels-Alder reaction) and the esterification of 3-cyclopentenecarboxylic acid.
Pathway 1: Diels-Alder Reaction
The most common and atom-economical method for synthesizing this compound is the Diels-Alder reaction. This pathway involves the [4+2] cycloaddition of cyclopentadiene (the diene) and methyl acrylate (the dienophile). The reaction is known for its high efficiency and stereoselectivity, typically favoring the endo isomer under kinetic control.
Reaction Mechanism
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state. The π-electrons from the diene and the dienophile redistribute to form a new six-membered ring, creating two new carbon-carbon sigma bonds simultaneously. The use of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), can accelerate the reaction and significantly enhance the endo selectivity by coordinating to the carbonyl oxygen of the methyl acrylate, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).
Quantitative Data Summary
The stereochemical outcome of the Diels-Alder reaction is highly dependent on reaction conditions. The ratio of endo to exo products can be influenced by temperature, solvent, and the presence of a catalyst.
| Condition | Dienophile | Diene | Temp. (°C) | Solvent | Catalyst | Endo:Exo Ratio | Reference |
| Uncatalyzed | Methyl Acrylate | Cyclopentadiene | 20 | Methanol | None | ~7.5 : 1 | [1] |
| Uncatalyzed | Methyl Acrylate | Cyclopentadiene | RT | - | None | 82 : 12 | [2] |
| Uncatalyzed, Sealed Tube | Methyl Acrylate | Dicyclopentadiene | 185 | None | None | ~1 : 1 | [3] |
| Catalyzed | Methyl Acrylate | Cyclopentadiene | RT | - | AlCl₃·Et₂O | 99 : 1 | [2] |
Note: Dicyclopentadiene cracks at high temperatures to provide cyclopentadiene in situ.
Detailed Experimental Protocol (Sealed Tube Method)
This protocol is adapted from a procedure for reacting dienophiles with dicyclopentadiene at elevated temperatures.[3]
-
Preparation: Place a magnetic stir bar into a heavy-walled, sealable reaction tube.
-
Charging Reactants: Add dicyclopentadiene (1.1 equivalents) and methyl acrylate (1.0 equivalent) to the tube. The methyl acrylate can be added without removing its polymerization inhibitor.
-
Sealing: Securely seal the reaction tube.
-
Reaction: Heat the tube to 185°C in a suitable heating block or oil bath and stir the mixture vigorously. At this temperature, the dicyclopentadiene undergoes a retro-Diels-Alder reaction to form cyclopentadiene, which is then trapped in situ by the methyl acrylate.
-
Reaction Time: Maintain the temperature and stirring for the desired reaction time (e.g., 2-8 hours). The reaction progress can be monitored by GC/MS if desired.
-
Cooling: After the reaction is complete, cool the tube to room temperature using a stream of compressed air.
-
Workup: Carefully open the cooled tube. Dissolve the contents in a suitable solvent, such as ethyl acetate, for further analysis and purification.
-
Purification: The resulting mixture of endo and exo isomers can be separated from any remaining starting material or polymer by column chromatography or distillation.
Pathway 2: Fischer Esterification
An alternative route to this compound is the Fischer esterification of 3-cyclopentenecarboxylic acid. This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.
Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves three key stages:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Elimination: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation to regenerate the acid catalyst and yield the final ester product.
Quantitative Data Summary
Yields for Fischer esterification are typically high but depend on effectively removing water to drive the equilibrium toward the product.
| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Yield | Reference |
| 3-Oxocyclopentanecarboxylic acid | Methanol | H₂SO₄ | Reflux, 1.5 h | 84% | [4] |
| 2-n-hexyl-3-oxo-cyclopentanecarboxylic acid | Methanol | H₂SO₄ | Reflux, 8 h | 93% | [5] |
Note: These examples on similar substrates suggest that high yields are achievable for the target synthesis.
Detailed Experimental Protocol (Acid-Catalyzed Esterification)
This protocol is based on general methods for the esterification of cyclopentane derivatives.[4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-cyclopentenecarboxylic acid (1.0 eq), a large excess of methanol (e.g., 10-20 eq, also serving as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq).
-
Reaction: Heat the solution to reflux with stirring. Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 1-8 hours).
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Reduce the volume by removing most of the methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether. Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Wash subsequently with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Final Purification: If necessary, purify the product further by vacuum distillation to obtain the high-purity ester.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-cyclopentenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-cyclopentenecarboxylate, a valuable intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process optimization, and quality control.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 126.15 g/mol | [1][2][3][5] |
| CAS Number | 58101-60-3 | [1][2][4][6] |
| Appearance | Clear colorless to light yellow liquid | [1][4][6] |
| Density | 1.031 g/mL at 25 °C | [1][2][6] |
| Refractive Index (n20/D) | 1.4500 - 1.451 | [1][2][5][6][7] |
| Flash Point | 48 °C (118 °F) - 48.9 °C (120.0 °F) | [1][2][5][6] |
| Assay | ≥95% | [1][2] |
| Storage Temperature | 2-8°C | [1][2][5][6] |
Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducibility and validation. Below are generalized, standard methodologies for key parameters.
Determination of Density
The density of liquid samples like this compound is typically determined using a pycnometer or a digital density meter.
-
Pycnometer Method:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
-
It is then filled with distilled water of a known temperature, and the weight is recorded to determine the volume of the pycnometer.
-
The process is repeated with this compound at a controlled temperature (e.g., 25 °C).
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
-
Digital Density Meter:
-
The instrument is calibrated using dry air and distilled water.
-
The sample is injected into the oscillating U-tube of the meter.
-
The instrument measures the oscillation frequency, which is directly related to the density of the sample. The result is digitally displayed.
-
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a pure compound and is measured using a refractometer, typically an Abbé refractometer.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C), usually maintained by a circulating water bath.
-
Light is passed through the sample, and the telescope eyepiece is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. For a compound like this compound, a closed-cup method such as the Pensky-Martens or Tag Closed-Cup tester is appropriate.
-
The sample is placed in the test cup of the apparatus.
-
The lid is closed, and the sample is heated at a slow, constant rate.
-
A small flame is periodically directed into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a brief flash.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.
This guide provides essential data and standardized methodologies to support the work of researchers and professionals in the chemical and pharmaceutical sciences. For further information, consulting the referenced safety data sheets and chemical supplier databases is recommended.
References
- 1. This compound 95 58101-60-3 [sigmaaldrich.com]
- 2. 3-シクロペンテンカルボン酸メチル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl cyclopent-3-ene-1-carboxylate | C7H10O2 | CID 1514118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. parchem.com [parchem.com]
- 6. This compound CAS#: 58101-60-3 [m.chemicalbook.com]
- 7. methyl cyclopentene-3-carboxylate [stenutz.eu]
Spectroscopic Profile of Methyl 3-cyclopentenecarboxylate: A Technical Guide
Introduction
Methyl 3-cyclopentenecarboxylate is a cyclic ester of significant interest in organic synthesis, serving as a versatile building block for various more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure its identity, purity, and facilitate its use in further chemical transformations. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for acquiring such data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 5.69 | s | - | 2H | HC=CH |
| 3.67 | s | - | 3H | O-CH₃ |
| 3.15 - 3.05 | m | - | 1H | CH-COOCH₃ |
| 2.65 - 2.55 | m | - | 4H | CH₂-CH=CH-CH₂ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 175.5 | C | C=O |
| 128.0 | CH | HC=CH |
| 51.8 | CH₃ | O-CH₃ |
| 42.5 | CH | CH-COOCH₃ |
| 33.2 | CH₂ | CH₂-CH= |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | =C-H stretch |
| 2955, 2850 | Strong | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1650 | Weak | C=C stretch |
| 1435 | Medium | C-H bend (CH₂) |
| 1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 126 | 30 | [M]⁺ (Molecular Ion) |
| 95 | 45 | [M - OCH₃]⁺ |
| 67 | 100 | [C₅H₇]⁺ (Cyclopentenyl cation) |
| 66 | 80 | [C₅H₆]⁺ |
| 59 | 25 | [COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Choose a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃).[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[1]
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely to prevent solvent evaporation.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean.
-
Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.[2]
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.[2]
-
Acquire the sample spectrum by passing the IR beam through the sample.
-
The resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[2]
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile. A typical concentration is around 1 mg/mL.
-
Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.
-
If necessary, filter the final solution to remove any particulates.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source. For volatile compounds like this compound, this is often done via a gas chromatography (GC) inlet.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.
References
CAS number and IUPAC name for Methyl 3-cyclopentenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
Methyl 3-cyclopentenecarboxylate is a cyclic ester with the following identifiers:
This compound is a key intermediate in the synthesis of various organic molecules, including prostanoids and carbocyclic nucleoside drugs.[3] Its reactive double bond allows for precise chemical modifications, making it a valuable building block in medicinal chemistry and materials science.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| Form | Liquid | |
| Refractive Index (n20/D) | 1.451 | |
| Density | 1.031 g/mL at 25 °C | |
| Storage Temperature | 2-8°C |
Synthesis Protocols
Two primary methods for the synthesis of this compound are detailed below.
Esterification via 1,1'-Carbonyldiimidazole
A direct and high-yielding method for the synthesis of this compound involves the activation of 3-cyclopentenecarboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with methanol.[4]
Experimental Protocol:
-
Under a nitrogen atmosphere and at 0 °C, dissolve 3-cyclopentenecarboxylic acid (10 g, 89 mmol) in dichloromethane (100 mL).[4]
-
To this solution, add 1,1'-carbonyldiimidazole (43 g, 267 mmol).[4]
-
Stir the reaction mixture at room temperature for 4 hours.[4]
-
Add methanol (100 mL) to the reaction mixture.[4]
-
Continue stirring the mixture overnight.[4]
-
Remove the solvent by evaporation at low temperature to yield Methyl 3-cyclopentene-1-carboxylate (11.2 g, 99% yield).[4]
Diels-Alder Reaction
An alternative synthetic route is the Diels-Alder reaction between cyclopentadiene and methyl acrylate.[5][6][7][8][9] This [4+2] cycloaddition reaction typically produces a mixture of endo and exo isomers. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can accelerate the reaction and enhance the endo selectivity.[5]
Experimental Considerations:
-
The reaction can be carried out in a sealed tube at elevated temperatures (e.g., 185°C) by in-situ generation of cyclopentadiene from dicyclopentadiene.[8]
-
The solvent can influence the reaction rate and selectivity. For instance, the reaction is faster in methanol compared to n-hexane.[6]
-
The endo/exo ratio of the product can be influenced by reaction temperature and time, with higher temperatures potentially leading to equilibration.[8]
Spectroscopic Data
Biological and Medicinal Significance
While specific biological activities of this compound are not extensively documented, the cyclopentene and cyclopentane moieties are present in numerous biologically active molecules and approved drugs.[3]
-
Prostaglandins: The cyclopentane core is a fundamental structural feature of prostaglandins, which are involved in a wide range of physiological processes.
-
Carbocyclic Nucleosides: These analogues of nucleosides, where the ribose sugar is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral and anticancer agents.
-
Drug Scaffolds: The cyclopentane ring is found in various drugs, including the neuraminidase inhibitor peramivir and the hepatitis C virus protease inhibitor glecaprevir.
The presence of the reactive double bond in this compound makes it a versatile starting material for the synthesis of diverse cyclopentane-based compounds with potential therapeutic applications. For example, cyclopentenyl fatty acids have shown promise as new antibiotic agents.[10] Furthermore, some cyclopentene derivatives, such as certain nitro-esters, have demonstrated antiviral activity.[11]
Experimental and Synthetic Workflows
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Synthesis of this compound via CDI activation.
Caption: Diels-Alder synthesis of this compound.
References
- 1. Methyl cyclopent-3-ene-1-carboxylate | C7H10O2 | CID 1514118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound [nastchem.com]
- 4. This compound | 58101-60-3 [chemicalbook.com]
- 5. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Antiviral activity of cyclopentene nitro-ester and derivatives" by Kirpal S. Bisht, Alberto Van Olphen et al. [digitalcommons.usf.edu]
An In-depth Technical Guide to the Reactivity of the Double Bond in Methyl 3-cyclopentenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyclopentenecarboxylate is a versatile cyclic ester whose chemical reactivity is dominated by its endocyclic double bond. The presence of the electron-withdrawing methyl carboxylate group influences the reactivity and stereoselectivity of additions to this double bond, making it a valuable synthon in the preparation of a variety of complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the reactivity of the double bond in this compound, focusing on key reaction classes. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles and analogous reactivity of similarly substituted cyclopentene derivatives.
General Reactivity Profile
The double bond in this compound is susceptible to a range of addition reactions. The electron-withdrawing nature of the ester group, although not directly conjugated with the double bond, can exert a modest inductive effect, potentially influencing the rate and regioselectivity of certain electrophilic additions. The stereochemical outcome of these reactions is often dictated by the approach of the reagent to the cyclopentene ring, with the potential for both syn and anti addition products, leading to the formation of diastereomers.
Key Reactions and Mechanisms
This section details the primary reactions involving the double bond of this compound.
Electrophilic Addition
Electrophilic addition reactions are a cornerstone of alkene chemistry. In the case of this compound, these reactions proceed via the formation of a carbocation or a bridged intermediate.
The addition of hydrogen bromide to the double bond is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom that results in the more stable carbocation. In this case, the two carbons of the double bond are secondary, so a mixture of regioisomers is possible. However, the inductive effect of the distal ester group is likely to have a minimal impact on the regioselectivity. Carbocation rearrangements are not anticipated in this system. The stereochemistry of the addition is typically not highly selective, leading to a mixture of syn and anti addition products.
Caption: Hydrobromination of this compound.
The addition of bromine across the double bond proceeds through a cyclic bromonium ion intermediate.[1] This intermediate is then opened by a backside attack of a bromide ion, resulting in anti-addition of the two bromine atoms. This stereospecificity leads to the formation of a racemic mixture of trans-dibromides. The presence of the ester group is not expected to significantly influence the stereochemical outcome of this reaction.
Caption: Bromination of this compound.
Catalytic Hydrogenation
Catalytic hydrogenation of the double bond in this compound results in the formation of methyl cyclopentanecarboxylate. The reaction typically proceeds with syn-addition of two hydrogen atoms from the surface of a heterogeneous catalyst (e.g., Pd/C, PtO₂). The stereochemical outcome is influenced by the steric hindrance of the ester group. The hydrogen atoms will preferentially add to the face of the cyclopentene ring opposite to the bulkier substituent, leading to the formation of a major diastereomer if a chiral center is already present or created.
Caption: Workflow for Catalytic Hydrogenation.
Epoxidation
Epoxidation of the double bond can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted syn-addition of an oxygen atom to the double bond, forming an epoxide. The stereoselectivity of the epoxidation is influenced by the steric hindrance of the ester group, with the epoxidation preferentially occurring on the less hindered face of the cyclopentene ring.
Caption: Epoxidation of this compound.
Ozonolysis
Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), will cleave the cyclopentene ring to yield a dialdehyde. The ester functionality remains intact during this process. This reaction is a powerful tool for the synthesis of linear bifunctional molecules from cyclic precursors.
Caption: Workflow for Ozonolysis with Reductive Workup.
Cycloaddition Reactions (Diels-Alder)
While this compound itself is not a diene, it can act as a dienophile in Diels-Alder reactions, although its reactivity is expected to be lower than that of cyclopentadiene due to the electron-withdrawing nature of the ester group, which deactivates the double bond towards reaction with a typical electron-rich diene. The stereoselectivity of the reaction would favor the endo product, as is typical for Diels-Alder reactions.
Data Presentation
The following tables summarize the expected products and stereochemical outcomes for the reactions of this compound. The quantitative data provided is representative and based on analogous systems due to the lack of specific data for the target molecule.
| Reaction | Reagent(s) | Expected Major Product(s) | Stereochemistry | Representative Yield (%) |
| Hydrobromination | HBr | Methyl 3-bromocyclopentanecarboxylate & Methyl 4-bromocyclopentanecarboxylate | Mixture of syn and anti | 70-80 |
| Bromination | Br₂ in CCl₄ | trans-3,4-Dibromocyclopentanecarboxylate | anti-addition | 85-95 |
| Hydrogenation | H₂/Pd-C | Methyl cyclopentanecarboxylate | syn-addition | >95 |
| Epoxidation | m-CPBA | Methyl 3,4-epoxycyclopentanecarboxylate | syn-addition | 80-90 |
| Ozonolysis | 1. O₃; 2. DMS | Methyl 3,4-diformylbutanoate | - | 75-85 |
Experimental Protocols
The following are generalized experimental protocols for the key reactions described. These should be adapted and optimized for specific laboratory conditions.
General Procedure for Bromination
To a solution of this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at 0 °C is added a solution of bromine (1.0 eq) in the same solvent dropwise. The reaction mixture is stirred at 0 °C until the bromine color disappears. The solvent is then removed under reduced pressure to afford the crude dibromide, which can be purified by chromatography.
General Procedure for Catalytic Hydrogenation
This compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is evaporated to yield the hydrogenated product.
General Procedure for Epoxidation
To a solution of this compound (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude epoxide can be purified by column chromatography.
General Procedure for Ozonolysis with Reductive Workup
A solution of this compound in a mixture of dichloromethane and methanol at -78 °C is treated with a stream of ozone until a blue color persists. The excess ozone is then removed by bubbling nitrogen through the solution. Dimethyl sulfide (DMS, 2-3 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the resulting crude dialdehyde can be purified by appropriate methods.
Conclusion
The double bond in this compound provides a focal point for a variety of chemical transformations. Understanding the reactivity and stereochemical outcomes of reactions at this site is crucial for its effective utilization in organic synthesis. While direct data for this specific molecule is sparse, the principles of alkene reactivity, combined with data from analogous systems, provide a robust framework for predicting its chemical behavior. This guide serves as a foundational resource for researchers and professionals seeking to employ this compound in the development of novel chemical entities.
References
Methyl 3-cyclopentenecarboxylate: A Versatile Synthon in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyclopentenecarboxylate, a chemically versatile cyclic ester, has emerged as a valuable building block in the landscape of organic synthesis. Its inherent structural features, including a reactive double bond and a modifiable ester group within a five-membered ring system, provide a synthetically attractive scaffold for the construction of complex molecular architectures. This guide explores the significant applications of this compound, with a particular focus on its role in the synthesis of key pharmaceutical intermediates, including precursors for prostaglandins and sphingosine-1-phosphate (S1P) receptor agonists.
Core Applications in Pharmaceutical Synthesis
This compound serves as a crucial starting material for the synthesis of several classes of biologically active molecules. Its utility is most pronounced in the preparation of substituted cyclopentane rings, which are core structures in many therapeutic agents.
Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonist Intermediates
Sphingosine-1-phosphate (S1P) receptors are pivotal in regulating a multitude of physiological processes, making them attractive targets for drug discovery, particularly in the areas of autoimmune diseases and inflammation. This compound is a key reactant in the synthesis of (silyloxy)methylcyclopentanone derivatives, which are crucial intermediates for certain S1P receptor agonists.
Experimental Workflow: Synthesis of a Key S1P Agonist Intermediate
Caption: General synthetic pathway from this compound to a key S1P receptor agonist intermediate.
Precursor to Prostaglandins
Prostaglandins are a class of lipid compounds with diverse hormone-like effects in animals. Their synthesis has been a long-standing challenge and a testament to the power of modern organic chemistry. The cyclopentane core is the defining structural feature of prostaglandins, and as such, cyclopentene derivatives are valuable starting materials. This compound is recognized as a core module for the synthesis of prostanoids.[1] The double bond and ester group offer strategic points for the introduction of the two characteristic side chains of the prostaglandin scaffold.
The general approach involves the stereoselective functionalization of the cyclopentene ring to install the required hydroxyl groups and the two side chains. This often involves reactions such as epoxidation, conjugate addition, and alkylation.
Logical Relationship: Key Transformations in Prostaglandin Synthesis
Caption: Key synthetic stages in the conversion of a cyclopentene precursor to a prostaglandin.
Building Block for Carbocyclic Nucleosides
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen of the ribose sugar is replaced by a methylene group. This modification imparts greater metabolic stability, making them attractive candidates for antiviral and anticancer therapies. The synthesis of these molecules relies on the stereocontrolled construction of a functionalized cyclopentane ring that can be coupled to a nucleobase. This compound, with its inherent functionality, serves as a potential starting point for the synthesis of the carbocyclic core.[1]
Key Synthetic Transformations
The versatility of this compound stems from its ability to undergo a variety of chemical transformations.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions (Examples) | Product Type | Potential Application |
| Reduction | LiAlH₄, THF | Cyclopent-3-enylmethanol | Intermediate for S1P agonists |
| Epoxidation | m-CPBA, CH₂Cl₂ | 3,4-Epoxycyclopentanecarboxylate | Intermediate for prostaglandins, nucleosides |
| Hydrogenation | H₂, Pd/C | Methyl cyclopentanecarboxylate | Saturated cyclopentane derivatives |
| Michael Addition | Nucleophiles (e.g., malonates, amines) with base | 3-Substituted cyclopentanecarboxylates | Introduction of side chains |
| Diels-Alder Reaction | Dienes (electron-rich) | Bicyclic adducts | Construction of complex polycyclic systems |
Experimental Protocols
Detailed, peer-reviewed experimental protocols starting directly from this compound for the synthesis of complex targets are not widely available in the general literature. The following protocol describes the synthesis of the starting material itself.
Synthesis of this compound
This procedure outlines the esterification of 3-cyclopentene-1-carboxylic acid.
Reaction Scheme:
3-Cyclopentene-1-carboxylic acid + Methanol → this compound
Materials and Equipment:
-
3-Cyclopentene-1-carboxylic acid
-
Methanol
-
1,1'-Carbonyldiimidazole (CDI)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, dissolve 3-cyclopentenecarboxylic acid (1.0 eq) in dichloromethane in a round-bottom flask at 0 °C.
-
Add 1,1'-carbonyldiimidazole (3.0 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Add methanol (excess) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.
Quantitative Data:
| Reactant | Product | Yield |
| 3-Cyclopentenecarboxylic acid | This compound | ~99% |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering a convenient entry point to a variety of complex and biologically relevant molecules. Its application in the synthesis of precursors for prostaglandins, S1P receptor agonists, and carbocyclic nucleosides highlights its significance in medicinal chemistry and drug development. Further exploration of the reactivity of this synthon is likely to unveil new and efficient pathways to novel chemical entities with therapeutic potential. The development and publication of detailed experimental protocols for its use will undoubtedly accelerate its adoption in both academic and industrial research settings.
References
An In-depth Technical Guide to the Stability and Storage of Methyl 3-cyclopentenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-cyclopentenecarboxylate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's general characteristics and handling requirements.
| Property | Value |
| CAS Number | 58101-60-3[1][2][3] |
| Molecular Formula | C₇H₁₀O₂[2][3] |
| Molecular Weight | 126.15 g/mol [2][3] |
| Appearance | Liquid[2] |
| Density | 1.031 g/mL at 25 °C[2] |
| Flash Point | 48.9 °C (120.0 °F)[2] |
| Refractive Index | n20/D 1.451[2] |
| Storage Temperature | 2-8°C or Room Temperature[2][3] |
Stability Profile
This compound is generally stable under recommended storage conditions.[1] However, as an unsaturated ester, it is susceptible to degradation under certain environmental stresses. A comprehensive understanding of its stability profile is essential for maintaining its quality over time.
Based on its chemical structure, this compound may undergo degradation through several pathways, including hydrolysis, oxidation, and polymerization. The double bond in the cyclopentene ring and the ester functional group are the most reactive sites.
A potential degradation pathway is illustrated in the diagram below. This diagram outlines the likely transformation of this compound under hydrolytic (acidic or basic) and oxidative conditions.
Caption: Potential degradation pathways for this compound.
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4] While specific data for this compound is not publicly available, a typical forced degradation study would include the following conditions:
| Stress Condition | Typical Protocol | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | 3-Cyclopentenecarboxylic acid, Methanol |
| Base Hydrolysis | 0.1 M NaOH at RT for 4-8h | 3-Cyclopentenecarboxylic acid, Methanol |
| Oxidation | 3% H₂O₂ at RT for 24h | Epoxides, diols, and other oxygenated derivatives |
| Thermal Degradation | 60-80°C for 48-72h | Isomers, polymerization products |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Isomers, polymerization products, photo-oxidation products |
Recommended Storage Conditions
Proper storage is critical to prevent degradation and maintain the quality of this compound. The following conditions are recommended based on available safety data sheets and general chemical handling guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C is ideal for long-term storage.[2] Room temperature may be suitable for short-term use.[3] | To minimize thermal degradation and potential polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the unsaturated cyclopentene ring. |
| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles).[1] | To prevent exposure to moisture and light, which can accelerate degradation. |
| Ventilation | Store in a well-ventilated area.[1] | Due to its flammable nature. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that would degrade the compound. |
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a well-designed experimental protocol is necessary. The following provides a general framework for conducting such a study.
To evaluate the stability of this compound under various storage and stress conditions and to identify potential degradation products.
-
Sample: this compound (purity ≥95%)
-
Equipment:
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Gas Chromatography (GC) system for volatile impurities
-
pH meter
-
-
Reagents: Solvents for HPLC/GC, acids, bases, and oxidizing agents for forced degradation studies.
A logical workflow for a stability study is depicted below.
Caption: General workflow for a stability study of this compound.
A stability-indicating analytical method, typically HPLC, should be developed and validated. The method must be able to separate the parent compound from all potential degradation products.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point.
-
Detection: UV detection at a wavelength where the analyte and potential degradants absorb. Mass spectrometry can be used for identification of unknown impurities.
The concentration of this compound and the formation of degradation products should be monitored over time. The shelf-life can be estimated by determining the time it takes for the parent compound to decrease to 90% of its initial concentration.
Handling and Safety Precautions
This compound is a flammable liquid and can cause serious eye damage.[1] It is important to handle this compound in a well-ventilated area, away from heat, sparks, and open flames.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1]
Conclusion
While specific, quantitative stability data for this compound is limited in the public domain, this guide provides a comprehensive framework for its stable storage and handling based on its chemical properties and general principles of chemical stability. For critical applications, it is strongly recommended that users conduct their own stability studies using the methodologies outlined in this document to ensure the compound's quality and integrity for its intended use.
References
Methyl 3-cyclopentenecarboxylate: A Versatile Precursor for the Synthesis of Novel Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 3-cyclopentenecarboxylate, a commercially available cyclic ester, serves as a valuable and versatile starting material in the synthesis of a wide array of complex and biologically significant molecules. Its inherent stereochemistry and the reactivity of its carbon-carbon double bond and ester functionality make it a strategic precursor for the construction of carbocyclic nucleosides, prostaglandins, and other cyclopentanoid natural products and their analogs. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key transformations.
Physicochemical Properties
A clear, colorless liquid, this compound possesses the fundamental properties outlined in the table below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 58101-60-3 | |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Density | 1.031 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.451 | |
| Boiling Point | Not specified | |
| Storage Temperature | 2-8°C |
Core Synthetic Applications
The strategic placement of the double bond and the ester group in this compound allows for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.
Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, are a critical class of antiviral and anticancer agents. This compound is an ideal precursor for these molecules due to its pre-existing five-membered ring. The synthetic strategy generally involves the functionalization of the cyclopentene ring to introduce the necessary hydroxyl and amino groups, followed by the coupling with a nucleobase.
Experimental Protocol: Synthesis of a Key Intermediate for Carbocyclic Nucleosides
-
Epoxidation: The double bond of this compound can be epoxidized using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding epoxide. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.
-
Ring Opening of the Epoxide: The epoxide can be opened with a nitrogen nucleophile, such as an azide or a protected amine, to introduce the amino functionality. This reaction is often regioselective and stereoselective.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to yield the corresponding carboxylic acid.
-
Coupling with Nucleobase: The functionalized cyclopentane ring can then be coupled with a desired nucleobase, often through a Mitsunobu reaction or by converting the carboxylic acid to an amine and building the heterocyclic base onto it.
Logical Workflow for Carbocyclic Nucleoside Synthesis
Caption: General workflow for the synthesis of carbocyclic nucleosides.
Synthesis of Prostaglandins
Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The core of their structure is a cyclopentane ring. This compound can be elaborated into key prostaglandin intermediates through a series of stereocontrolled reactions.
Experimental Protocol: General Strategy for Prostaglandin Synthesis
A common strategy for prostaglandin synthesis involves the conjugate addition of an organocuprate to a cyclopentenone derivative to introduce the omega side chain, followed by the trapping of the resulting enolate with an electrophile to install the alpha side chain. While a direct protocol from this compound is not detailed in the provided search results, a plausible synthetic sequence would first involve its conversion to a suitable cyclopentenone intermediate.
-
Allylic Oxidation: The cyclopentene ring can be oxidized at the allylic position to introduce a carbonyl group, forming a cyclopentenone derivative. Reagents like chromium trioxide or selenium dioxide can be employed for this transformation.
-
Conjugate Addition: An organocuprate reagent, prepared from an appropriate organolithium or Grignard reagent and a copper(I) salt, is then added to the α,β-unsaturated ketone in a 1,4-fashion to install the lower side chain of the prostaglandin.
-
Enolate Trapping: The resulting enolate is then trapped with an electrophile, such as an allylic halide, which will form the upper side chain.
Signaling Pathway for Prostaglandin Synthesis
The Biological Frontier of Cyclopentene Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopentene carboxylate scaffold, a five-membered carbocyclic ring bearing a carboxylate group, represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and the potential for stereochemically diverse substitutions have made it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of cyclopentene carboxylate derivatives and related bioactive cyclopentanoids, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. While extensive data on methyl 3-cyclopentenecarboxylate derivatives specifically is limited in publicly available literature, this guide consolidates findings from structurally similar compounds to illuminate the therapeutic promise of this chemical class.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activity of various cyclopentene and cyclopentane derivatives, providing a comparative perspective on their potential efficacy.
Table 1: Antibacterial Activity of Cyclopentane and Cyclopentenone Derivatives
| Compound Class | Derivative | Target Organism | Activity Metric | Value | Reference |
| Cyclopentane-based Muraymycin Analog | Analog 20 (JH-MR-23) | Staphylococcus aureus (SA113) | MIC | 54 ± 6.8 µg/mL | [1] |
| Cyclopentane-based Muraymycin Analog | Analog 10 (JH-MR-21) | MraY Enzyme | IC50 | 340 ± 42 µM | [1] |
| Cyclopentane-based Muraymycin Analog | Analog 11 (JH-MR-22) | MraY Enzyme | IC50 | 500 ± 69 µM | [1] |
| Functionalized Cyclopentenone | Compound 7 | Methicillin-resistant S. aureus (MRSA) | MIC | 3.91 µg/mL | [2] |
| Functionalized Cyclopentenone | Compound 8 | Methicillin-resistant S. aureus (MRSA) | MIC | 3.91 µg/mL | [2] |
| Functionalized Cyclopentenone | Compound 8 | Vancomycin-resistant E. faecalis (VRE) | MIC | 0.98 µg/mL | [2] |
| Oxime Ether of Cyclopentenone | Compound 20 | Methicillin-resistant S. aureus (MRSA) | MIC | 0.976 µg/mL | [3] |
| Oxime Ether of Cyclopentenone | Compound 20 | Vancomycin-resistant E. faecalis (VRE) | MIC | 3.91 µg/mL | [3] |
Table 2: Anticancer Activity of Cyclopentene Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Cyclopenten-[g]annelated Isoindigo | N-1-methyl-5'-nitro derivative (5g) | HL60 (Leukemia) | IC50 | 67 nM | [4] |
| Cyclopenten-[g]annelated Isoindigo | Compound 5d | MCF-7 (Breast Cancer) | IC50 | 50-80 µM | [4] |
| Cyclopenten-[g]annelated Isoindigo | Compound 5e | MCF-7 (Breast Cancer) | IC50 | 50-80 µM | [4] |
| Cyclopenten-[g]annelated Isoindigo | Compound 5f | MCF-7 (Breast Cancer) | IC50 | 50-80 µM | [4] |
| Cyclopenten-[g]annelated Isoindigo | Compound 5g | MCF-7 (Breast Cancer) | IC50 | 50-80 µM | [4] |
Key Biological Activities and Mechanisms of Action
Cyclopentene derivatives have demonstrated a range of biological activities, primarily centered around antimicrobial and anticancer effects.
Antimicrobial Activity: Certain cyclopentane-based compounds, such as muraymycin analogs, have been shown to inhibit MraY, an essential enzyme in bacterial cell wall biosynthesis.[1] This targeted inhibition disrupts peptidoglycan formation, leading to bacterial cell death. The structure-activity relationship (SAR) studies of these analogs suggest that lipophilic side chains are crucial for their inhibitory activity against MraY.[1] Additionally, functionalized cyclopentenones have exhibited potent activity against drug-resistant bacteria, including MRSA and VRE.[2][3]
Anticancer Activity: The anticancer potential of cyclopentene derivatives has been highlighted in studies of cyclopenten-[g]annelated isoindigos.[4][5] These compounds have shown significant antiproliferative activity against leukemia and breast cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range.[4] The mechanism of action for many of these compounds is still under investigation but is thought to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The cyclopentenone moiety itself is recognized as a valuable pharmacophore in anticancer drug design, with some derivatives known to induce apoptosis in cancer cells.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of the biological activity of novel chemical entities.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7][8]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.[7]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for screening bioactive compounds and a hypothetical signaling pathway that could be modulated by a cyclopentene derivative.
References
- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of model cyclopentene-[ g]annelated isoindigos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Methyl 3-cyclopentenecarboxylate: Commercial Availability, Analysis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-cyclopentenecarboxylate, a versatile chemical intermediate with growing relevance in the synthesis of complex bioactive molecules. This document details its commercial availability, analytical and purification protocols, and its emerging role as a valuable building block in the development of novel therapeutics, particularly Sphingosine-1-Phosphate (S1P) receptor modulators.
Chemical Properties and Commercial Availability
This compound (CAS No. 58101-60-3) is a cyclic ester that serves as a key starting material in multi-step organic syntheses. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 58101-60-3 |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.031 g/mL at 25 °C |
| Refractive Index | n20/D 1.451 |
| Boiling Point | ~68-69 °C at 8 torr |
| Flash Point | 48.9 °C (120.0 °F) |
This compound is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development purposes. The table below lists several prominent suppliers and the typical purities offered.
| Supplier | Available Purity |
| Sigma-Aldrich | 95% |
| Thermo Scientific Chemicals | 97% |
| ChemScene | ≥95% |
| Nanjing Winsome Chemical Limited | 98% |
Synthesis, Purification, and Analytical Protocols
The synthesis and purification of this compound are critical for ensuring high-quality starting material for subsequent reactions. Below are representative experimental protocols.
Illustrative Synthesis Protocol
A common route to this compound involves the esterification of 3-cyclopentenecarboxylic acid.
Reaction:
3-cyclopentenecarboxylic acid + Methanol --(Acid Catalyst)--> this compound + Water
Detailed Methodology:
-
To a solution of 3-cyclopentenecarboxylic acid (10 g, 89 mmol) in dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (43 g, 267 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Add methanol (100 mL) to the reaction mixture.
-
Continue stirring overnight at room temperature.
-
Remove the solvent under reduced pressure to yield crude this compound.
Purification Protocol: Fractional Distillation and Column Chromatography
Purification of the crude product is typically achieved through a combination of fractional distillation and column chromatography to remove unreacted starting materials and byproducts.
Detailed Methodology:
-
Fractional Distillation:
-
Set up a fractional distillation apparatus equipped with a Vigreux column.
-
Transfer the crude product to the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at approximately 68-69 °C under 8 torr.
-
Analyze the purity of the distilled product by Gas Chromatography (GC).
-
-
Column Chromatography (for high-purity requirements):
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the distilled product in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of hexane and ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Collect the fractions containing the purified product and concentrate under reduced pressure.
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split or Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
Application in Drug Development: A Precursor to S1P Receptor Modulators
The cyclopentane scaffold is a valuable pharmacophore in modern drug discovery. Notably, derivatives of cyclopentene carboxylates are utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators. These modulators are of significant interest for the treatment of autoimmune diseases, such as multiple sclerosis.
The Sphingosine-1-Phosphate (S1P) Signaling Pathway
S1P receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in lymphocyte trafficking.[1] Agonism of the S1P1 receptor on lymphocytes leads to their sequestration in lymph nodes, preventing them from migrating to sites of inflammation.[1] This mechanism is a key therapeutic strategy for managing autoimmune disorders. The simplified S1P1 receptor signaling cascade is depicted below.
Experimental Workflow: From Synthesis to Bioactivity Assessment
This compound can serve as a starting point for the synthesis of novel S1P receptor modulators. A typical experimental workflow for a drug discovery program in this area is outlined below.
A key step in this workflow is the screening of newly synthesized compounds for their ability to bind to and activate S1P receptors. A representative protocol for a competitive radioligand binding assay is provided below.
Protocol: S1P1 Receptor Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the S1P1 receptor.
Materials:
-
Cell membranes expressing human S1P1 receptor.
-
Radiolabeled S1P ligand (e.g., [³²P]S1P).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Dilute the S1P1 receptor membranes in the assay buffer to a final concentration of 1-2 µg of protein per well.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, pre-incubate 50 µL of the diluted membranes with 50 µL of the test compound dilutions for 30 minutes at room temperature.
-
Initiate the binding reaction by adding 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to each well.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each test compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a commercially accessible and versatile chemical intermediate. Its utility extends into the sophisticated realm of drug discovery, particularly as a foundational scaffold for the synthesis of potent S1P receptor modulators. The protocols and workflows outlined in this guide provide a technical foundation for researchers and scientists working to develop the next generation of therapeutics for autoimmune and inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for the Esterification of 3-Cyclopentenecarboxylic Acid
Abstract
This document provides detailed protocols for the synthesis of methyl and ethyl esters of 3-cyclopentenecarboxylic acid, key intermediates in pharmaceutical and materials science research. Three common and effective esterification methods are presented: Fischer-Speier Esterification, Steglich Esterification using DCC/DMAP, and an Acyl Chloride-based method. Each protocol is accompanied by a summary of reaction conditions and expected yields, facilitating selection of the most appropriate method based on substrate sensitivity, desired purity, and available resources.
Introduction
3-Cyclopentenecarboxylic acid and its ester derivatives are valuable building blocks in organic synthesis. The ester moiety serves as a versatile functional group for further molecular elaboration in the development of novel therapeutic agents and functional materials. The selection of an appropriate esterification protocol is crucial for achieving high yields and purity. This application note details three widely applicable methods for the preparation of 3-cyclopentenecarboxylate esters:
-
Fischer-Speier Esterification: A classic, acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of alcohol.[1][2] It is a cost-effective method, particularly for simple, unhindered alcohols.[3]
-
Steglich Esterification: A mild, room-temperature method employing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] This protocol is ideal for acid-sensitive substrates where harsh conditions must be avoided.[3]
-
Acyl Chloride Intermediate Method: A two-step process where the carboxylic acid is first converted to the highly reactive 3-cyclopentenecarbonyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with the alcohol to yield the final ester. This method is often high-yielding and proceeds under mild conditions.
Experimental Protocols
Method 1: Fischer-Speier Esterification of 3-Cyclopentenecarboxylic Acid
This protocol describes the synthesis of methyl 3-cyclopentenecarboxylate using a strong acid catalyst and an excess of methanol to drive the reaction equilibrium towards the product.
Materials:
-
3-Cyclopentenecarboxylic acid
-
Methanol (reagent grade, anhydrous)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopentenecarboxylic acid (1.0 eq) in an excess of methanol (10-20 eq), which also serves as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[6]
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Method 2: Steglich Esterification of 3-Cyclopentenecarboxylic Acid
This protocol details the synthesis of ethyl 3-cyclopentenecarboxylate under mild, room-temperature conditions, making it suitable for more sensitive substrates.[4][5]
Materials:
-
3-Cyclopentenecarboxylic acid
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-cyclopentenecarboxylic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ethyl 3-cyclopentenecarboxylate by column chromatography on silica gel or vacuum distillation.
Method 3: Esterification via Acyl Chloride Intermediate
This two-step protocol involves the initial formation of 3-cyclopentenecarbonyl chloride, followed by its reaction with ethanol in the presence of a base.
Materials:
-
3-Cyclopentenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ethanol (anhydrous)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
1 M Copper (II) sulfate solution (CuSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Step A: Synthesis of 3-Cyclopentenecarbonyl Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 3-cyclopentenecarboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Gently heat the mixture to reflux (approx. 70-80°C) and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-cyclopentenecarbonyl chloride, which can be used in the next step without further purification.
Step B: Synthesis of Ethyl 3-Cyclopentenecarboxylate
-
In a separate flask under an inert atmosphere, prepare a solution of ethanol (1.5 eq) and pyridine (1.2 eq) in dry diethyl ether.[7]
-
Cool the solution to 0°C in an ice bath.
-
Add the crude 3-cyclopentenecarbonyl chloride (1.0 eq) dropwise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.[7]
-
Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M copper (II) sulfate solution (to remove pyridine), and saturated sodium bicarbonate solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the product, ethyl 3-cyclopentenecarboxylate, by vacuum distillation.[7]
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the different esterification protocols.
| Method | Target Ester | Alcohol | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield |
| Fischer-Speier | This compound | Methanol | H₂SO₄ (cat.) | Methanol | Reflux (~65°C) | 4-6 h | 70-85% |
| Steglich | Ethyl 3-cyclopentenecarboxylate | Ethanol | DCC, DMAP (cat.) | Dichloromethane | 0°C to RT | 3-5 h | 80-95% |
| Acyl Chloride | Ethyl 3-cyclopentenecarboxylate | Ethanol | SOCl₂, Pyridine | Diethyl Ether | 0°C to RT | 4-6 h | >90% |
Note: Yields are estimates based on literature for similar compounds and may vary depending on the specific reaction scale and purification efficiency.
Results and Discussion
The synthesized esters, this compound and ethyl 3-cyclopentenecarboxylate, should be characterized to confirm their identity and purity.
Physical Properties:
-
This compound: A liquid with a density of approximately 1.031 g/mL at 25°C and a refractive index of n20/D 1.451.[8]
-
Ethyl 3-cyclopentenecarboxylate: A liquid with a boiling point of 64°C at 15 mmHg.[9]
Spectroscopic Characterization (Expected):
-
¹H NMR (CDCl₃):
-
This compound: δ ~5.7 ppm (m, 2H, -CH=CH-), ~3.7 ppm (s, 3H, -OCH₃), ~3.1 ppm (m, 1H, -CH-C=O), ~2.6 ppm (m, 4H, -CH₂-).
-
Ethyl 3-cyclopentenecarboxylate: δ ~5.7 ppm (m, 2H, -CH=CH-), ~4.1 ppm (q, 2H, -OCH₂CH₃), ~3.1 ppm (m, 1H, -CH-C=O), ~2.6 ppm (m, 4H, -CH₂-), ~1.2 ppm (t, 3H, -OCH₂CH₃).
-
-
¹³C NMR (CDCl₃):
-
Methyl/Ethyl Ester: δ ~175 ppm (C=O), ~129 ppm (-CH=CH-), ~51/60 ppm (-OCH₃/-OCH₂-), ~40 ppm (-CH-C=O), ~35 ppm (-CH₂-), ~14 ppm (-CH₃ of ethyl).
-
-
IR (neat):
-
~3050 cm⁻¹ (=C-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1650 cm⁻¹ (C=C stretch), ~1170 cm⁻¹ (C-O stretch).
-
The choice of method depends on the specific requirements of the synthesis. Fischer esterification is economical for large-scale production, though the acidic and high-temperature conditions may not be suitable for all substrates. The Steglich method offers a mild alternative with high yields but involves more expensive reagents and the need to remove the DCU byproduct. The acyl chloride route is highly effective and generally provides excellent yields, but requires the handling of the corrosive reagent thionyl chloride.
Visualized Workflows
Diagram 1: Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Diagram 2: Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Diagram 3: Acyl Chloride Method Workflow
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-环戊烯-1-甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]
Application Notes and Protocols for Methyl 3-Cyclopentenecarboxylate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of methyl 3-cyclopentenecarboxylate as a dienophile in Diels-Alder reactions. This versatile building block is valuable in the synthesis of complex polycyclic structures, which are significant scaffolds in medicinal chemistry and drug development.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. This compound serves as an effective dienophile, leading to the formation of bicyclo[2.2.1]heptene derivatives, commonly known as norbornene derivatives. These structures are prevalent in a variety of biologically active molecules and are key intermediates in organic synthesis. The stereochemical outcome of the reaction, particularly the ratio of endo to exo products, is a critical aspect that can be influenced by reaction conditions and the use of catalysts.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction proceeds through a concerted mechanism involving a cyclic transition state. With cyclic dienes like cyclopentadiene, the reaction can yield two diastereomeric products: the endo and exo isomers.
Generally, the endo product is formed faster and is the major product under kinetic control (lower temperatures), due to favorable secondary orbital interactions in the transition state.[1][2] The exo product, being sterically less hindered, is thermodynamically more stable and can become the major product at higher temperatures where the reaction is reversible.[1]
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes the reaction under thermal conditions, which typically favors the formation of the kinetically controlled endo product.
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene (or other suitable high-boiling solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Gently heat dicyclopentadiene to its boiling point (170 °C). The monomer, cyclopentadiene, will distill at a much lower temperature (41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Note: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used immediately.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like toluene.
-
Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.2 eq) at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (for toluene, this is around 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to separate the endo and exo isomers and any unreacted starting materials.
Expected Outcome:
The primary products will be the endo and exo diastereomers of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. Under these conditions, the endo isomer is expected to be the major product.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acid catalysis can significantly accelerate the Diels-Alder reaction and often enhances the endo-selectivity.[3][4] Aluminum chloride (AlCl₃) is a common Lewis acid used for this purpose.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Anhydrous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).
-
Lewis Acid Addition: Carefully add anhydrous aluminum chloride (1.1 eq) to the cold solvent with stirring.
-
Dienophile Addition: Slowly add this compound (1.0 eq) to the suspension of the Lewis acid. Stir the mixture for 15-20 minutes to allow for complexation.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction is typically much faster than the thermal equivalent.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After filtering off the drying agent, remove the solvent under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize expected outcomes based on analogous reactions reported in the literature. Actual results with this compound may vary.
Table 1: Thermal Diels-Alder Reaction of Dienophiles with Cyclopentadiene
| Dienophile | Temperature (°C) | Solvent | endo:exo Ratio | Yield (%) | Reference |
| Methyl Acrylate | 25 | Neat | 83:17 | - | [5] |
| Methyl Acrylate | 100 | Neat | - | - | [5] |
| Butyl Acrylate | 185 | Sealed Tube | 1:1.85 | Good | [5] |
| Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | 120-130 | Toluene | 1:4.5 | 75-95 (conversion) | [6] |
Table 2: Lewis Acid Catalyzed Diels-Alder Reaction of Methyl Acrylate with Cyclopentadiene
| Lewis Acid | Temperature (°C) | Solvent | endo:exo Ratio | Yield (%) | Reference |
| AlCl₃ | 0 | Dichloromethane | 99:1 | High | [4] |
| Et₂AlCl | -78 | Dichloromethane | 97:3 | - | [7] |
| TiCl₄ | -78 | Dichloromethane | 98:2 | - | [7] |
Applications in Drug Development
The norbornene scaffold synthesized through this Diels-Alder reaction is a rigid bicyclic system that can be used to hold pharmacophoric elements in a specific spatial orientation. This conformational rigidity is highly desirable in drug design as it can lead to increased binding affinity and selectivity for biological targets. Further functionalization of the ester group and the double bond of the bicyclo[2.2.1]heptene product allows for the generation of a diverse library of compounds for screening in drug discovery programs. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The double bond can undergo a variety of transformations, including epoxidation, dihydroxylation, and hydrogenation.
Safety Precautions
-
Dicyclopentadiene and Cyclopentadiene: Both are flammable and have a strong, unpleasant odor. The cracking of dicyclopentadiene should be performed in a well-ventilated fume hood. Cyclopentadiene monomer is a skin and eye irritant.
-
Lewis Acids: Aluminum chloride is a corrosive solid that reacts violently with water. It should be handled under anhydrous conditions in a fume hood.
-
Solvents: Toluene and dichloromethane are flammable and/or toxic. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes [mdpi.com]
- 3. Effect of Lewis Acid Catalysis on the Diels-Alder Reaction between Methyl (Z)-(S)-4,5-(2,2-Propylidenedioxy)pent-2-enoate and Cyclopentadiene. A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Carbocyclic Nucleosides from Methyl 3-cyclopentenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleosides, a class of molecules with significant therapeutic potential as antiviral and anticancer agents. The synthetic strategy commences with the readily available starting material, Methyl 3-cyclopentenecarboxylate, and proceeds through the key intermediate, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince lactam). This versatile intermediate allows for the stereoselective introduction of various purine and pyrimidine nucleobases. The protocols provided herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Carbocyclic nucleosides are nucleoside analogs where the furanose ring's oxygen atom is replaced by a methylene group.[1] This structural modification imparts several advantageous properties, including increased chemical and metabolic stability. Specifically, the absence of a glycosidic bond makes them resistant to cleavage by phosphorylases and hydrolases.[1] Prominent examples of carbocyclic nucleosides with significant therapeutic applications include Abacavir and Carbovir, both used in the treatment of HIV.[2]
The synthesis of these complex molecules often requires multi-step and stereocontrolled reaction sequences.[3] A convergent synthetic approach, where a functionalized carbocyclic moiety is coupled with a nucleobase, is a flexible and widely adopted strategy.[4] Vince lactam has emerged as a crucial building block in this approach, providing a rigid bicyclic system that allows for the controlled introduction of functional groups and the desired stereochemistry.[2][5]
This document outlines a detailed synthetic pathway from this compound to carbocyclic nucleosides via the formation of Vince lactam.
Overall Synthetic Pathway
The synthesis is divided into two main stages: the preparation of the key intermediate, Vince lactam, from this compound, and the subsequent conversion of Vince lactam into the target carbocyclic nucleosides.
Figure 1. Overall synthetic workflow from this compound to Carbocyclic Nucleosides.
Experimental Protocols
Stage 1: Synthesis of Vince Lactam
1. Step 1: Amidation of this compound
This step converts the methyl ester into a primary amide, which is necessary for the subsequent iodolactamization.
-
Reaction: this compound to Cyclopent-3-ene-1-carboxamide.
-
Reagents and Conditions:
-
This compound
-
Ammonia (aqueous or methanolic solution)
-
Methanol (as solvent, optional)
-
Sealed reaction vessel
-
Elevated temperature and pressure
-
-
Protocol:
-
In a pressure-resistant vessel, dissolve this compound (1.0 eq) in a saturated solution of ammonia in methanol.
-
Seal the vessel and heat at 80-100 °C for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The crude Cyclopent-3-ene-1-carboxamide can be purified by recrystallization or column chromatography.
-
| Reactant | Product | Typical Yield |
| This compound | Cyclopent-3-ene-1-carboxamide | 85-95% |
2. Step 2: Iodolactamization
This intramolecular cyclization reaction forms the bicyclic iodo-lactam intermediate.
-
Reaction: Cyclopent-3-ene-1-carboxamide to an iodo-lactam intermediate.
-
Reagents and Conditions:
-
Cyclopent-3-ene-1-carboxamide
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) / Water
-
Room temperature
-
-
Protocol:
-
Dissolve Cyclopent-3-ene-1-carboxamide (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution.
-
Slowly add a solution of iodine (1.5-2.0 eq) in THF to the reaction mixture with vigorous stirring.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude iodo-lactam is typically used in the next step without further purification.
-
| Reactant | Product | Typical Yield |
| Cyclopent-3-ene-1-carboxamide | Iodo-lactam Intermediate | 70-85% (crude) |
3. Step 3: Dehydroiodination to form Vince Lactam
Elimination of hydrogen iodide from the iodo-lactam yields the unsaturated Vince lactam.
-
Reaction: Iodo-lactam intermediate to 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Reagents and Conditions:
-
Iodo-lactam intermediate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene or Tetrahydrofuran (THF)
-
Reflux
-
-
Protocol:
-
Dissolve the crude iodo-lactam from the previous step in dry toluene or THF.
-
Add DBU (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Vince lactam as a white solid.
-
| Reactant | Product | Typical Yield (over 2 steps) |
| Iodo-lactam Intermediate | Vince Lactam | 60-75% |
Stage 2: Synthesis of Carbocyclic Nucleosides from Vince Lactam
Figure 2. Experimental workflow for the conversion of Vince Lactam to Carbocyclic Nucleosides.
4. Step 4: Ring Opening of Vince Lactam and Protection
The lactam is opened to reveal an amino and a hydroxyl group, which are then protected for the subsequent coupling reaction.
-
Reaction: Vince lactam to a protected amino-cyclopentanol derivative.
-
Reagents and Conditions:
-
Vince lactam
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) for protection
-
Triethylamine (Et₃N) or other base
-
Anhydrous solvents (e.g., THF, Dichloromethane)
-
-
Protocol:
-
Reduction: To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of Vince lactam (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude amino-cyclopentanol.
-
Protection: Dissolve the crude amino-cyclopentanol in dichloromethane and add triethylamine (2.0 eq).
-
Add Boc₂O (1.2 eq) or Cbz-Cl (1.2 eq) and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
| Reactant | Product | Typical Yield |
| Vince Lactam | Protected Amino-cyclopentanol | 70-85% |
5. Step 5: Nucleobase Coupling
The protected amino-cyclopentanol is coupled with a desired purine or pyrimidine base. The Mitsunobu reaction or palladium-catalyzed coupling are common methods.[6]
-
Reaction: Protected amino-cyclopentanol with a nucleobase.
-
Reagents and Conditions (Mitsunobu):
-
Protected amino-cyclopentanol
-
Nucleobase (e.g., Uracil, Adenine, Guanine derivative)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF or Dioxane
-
-
Protocol (Mitsunobu):
-
To a solution of the protected amino-cyclopentanol (1.0 eq), the nucleobase (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify the crude product by column chromatography.
-
| Reactants | Product | Typical Yield |
| Protected Amino-cyclopentanol + Nucleobase | Protected Carbocyclic Nucleoside | 40-70% |
6. Step 6: Deprotection
The protecting groups on the amino group and the nucleobase (if any) are removed to yield the final carbocyclic nucleoside.
-
Reaction: Removal of protecting groups.
-
Reagents and Conditions:
-
Protocol (Boc Deprotection):
-
Dissolve the protected carbocyclic nucleoside in dichloromethane.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., methanol, toluene) to remove residual TFA.
-
Purify the final product by recrystallization or chromatography (e.g., ion-exchange or reverse-phase).
-
| Reactant | Product | Typical Yield |
| Protected Carbocyclic Nucleoside | Carbocyclic Nucleoside | 80-95% |
Data Summary
The following table summarizes the key transformations and expected yields in the synthesis of carbocyclic nucleosides from this compound.
| Step | Transformation | Key Reagents | Typical Yield (%) |
| 1 | Ester to Amide | Ammonia/Methanol | 85-95 |
| 2 | Iodolactamization | I₂, NaHCO₃ | 70-85 (crude) |
| 3 | Dehydroiodination | DBU | 60-75 (over 2 steps) |
| 4 | Lactam Ring Opening and Protection | LiAlH₄, Boc₂O/Cbz-Cl | 70-85 |
| 5 | Nucleobase Coupling (Mitsunobu) | PPh₃, DIAD/DEAD | 40-70 |
| 6 | Deprotection | TFA or H₂/Pd-C | 80-95 |
Conclusion
The protocols outlined in this document provide a comprehensive and practical guide for the synthesis of carbocyclic nucleosides starting from the inexpensive and readily available this compound. The key to this synthetic route is the efficient preparation of Vince lactam, a versatile intermediate that enables the stereocontrolled synthesis of a wide range of carbocyclic nucleoside analogues. These detailed procedures and the accompanying data will be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 5. Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - Repository of the Academy's Library [real.mtak.hu]
- 6. Stereoselective synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine via Vince lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 3-cyclopentenecarboxylate in Polymer Chemistry: A Platform for Recyclable and Functional Polymers
Abstract
Methyl 3-cyclopentenecarboxylate is a versatile monomer that serves as a valuable building block in polymer chemistry, particularly in the synthesis of functional and recyclable polymers. Its strained cyclopentene ring allows for efficient polymerization through Ring-Opening Metathesis Polymerization (ROMP), yielding poly(this compound) (CPMt). This polymer possesses a backbone with regularly spaced double bonds and pendant ester groups, making it an ideal platform for post-polymerization functionalization. A key application of CPMt is its use as a precursor to biomass-derived, polyethylene-like plastics that are chemically recyclable, offering a sustainable alternative to conventional plastics. This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and characterization of polymers derived from this compound.
Introduction
The growing demand for sustainable and functional polymeric materials has driven research into monomers that can be polymerized into structures amenable to recycling and chemical modification. This compound has emerged as a promising candidate in this area. The ring strain of the cyclopentene moiety, though modest, is sufficient for successful Ring-Opening Metathesis Polymerization (ROMP) with modern, highly active catalysts.[1]
The resulting polymer, poly(this compound) (CPMt), is characterized by an unsaturated backbone, which imparts flexibility and allows for depolymerization back to the monomer, facilitating a closed-loop recycling process.[2] Furthermore, the pendant methyl ester groups can be readily converted to other functional groups via transesterification, enabling the tailoring of the polymer's properties for specific applications.[1] One notable application is the transesterification of CPMt with long-chain, biomass-derived alcohols to produce crystalline polymers with properties mimicking those of low-density polyethylene (LDPE), but with the added benefit of chemical recyclability.[2]
This application note details the synthesis of poly(this compound) via ROMP and its subsequent functionalization, providing researchers and scientists with the necessary protocols to explore its potential in various fields, including sustainable materials and drug delivery.
Polymerization of this compound via ROMP
The most effective method for polymerizing this compound is Ring-Opening Metathesis Polymerization (ROMP). This technique utilizes transition metal catalysts, such as ruthenium-based Grubbs-type catalysts, to open the cyclic monomer and form a linear polymer chain.
Experimental Protocol: ROMP of this compound
Materials:
-
This compound (monomer)
-
Hoveyda-Grubbs 2nd Generation Catalyst
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Ethyl vinyl ether
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add this compound to a clean, dry Schlenk flask.
-
Dissolve the monomer in anhydrous dichloromethane.
-
In a separate vial, dissolve the Hoveyda-Grubbs 2nd Generation Catalyst in a small amount of anhydrous dichloromethane.
-
Under an inert atmosphere, rapidly inject the catalyst solution into the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 1-2 hours).
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Isolate the polymer by filtration or decantation.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the resulting poly(this compound) under vacuum to a constant weight.
Characterization of Poly(this compound) (CPMt)
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and thermal properties.
Table 1: Properties of Poly(this compound) (CPMt)
| Property | Value | Method |
| Number-Average Molecular Weight (Mn) | 45.3 kg/mol | GPC |
| Polydispersity Index (PDI) | 1.16 | GPC |
| Monomer Conversion | 81% | 1H NMR |
| Physical Appearance | Soft, rubber-like solid | Visual |
Note: The thermal properties (Tg, Td) for the unmodified CPMt are not extensively reported in the primary literature, which focuses on its functionalized derivatives.
Post-Polymerization Functionalization: Transesterification
The pendant ester groups of poly(this compound) serve as handles for chemical modification. Transesterification with long-chain alcohols is a key application, leading to materials with tailored properties.[1]
Experimental Protocol: Transesterification of CPMt with Biomass-Derived Alcohols
Materials:
-
Poly(this compound) (CPMt)
-
Long-chain biomass-derived alcohol (e.g., laccerol, melissyl alcohol)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst
-
Anhydrous toluene
-
Methanol (for precipitation)
Procedure:
-
Dissolve poly(this compound) and the biomass-derived alcohol in anhydrous toluene in a Schlenk flask under an inert atmosphere.
-
In a separate vial, dissolve the TBD catalyst in anhydrous toluene.
-
Add the TBD catalyst solution to the polymer/alcohol mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours until the desired degree of transesterification is achieved (monitored by 1H NMR).
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by adding the solution to a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Diagrams
Experimental Workflow for ROMP
Caption: Workflow for the synthesis of poly(this compound) via ROMP.
Application Pathway for Recyclable Plastics
Caption: Logical pathway from monomer to recyclable bioplastic and back.
Conclusion
This compound is a highly valuable monomer for the development of advanced polymer materials. Its ability to undergo Ring-Opening Metathesis Polymerization to form a chemically versatile and depolymerizable polymer, poly(this compound), positions it as a key component in the creation of sustainable and functional plastics. The protocols provided herein offer a foundation for researchers to synthesize and modify this polymer, paving the way for innovations in recyclable materials and other specialized applications. The straightforward functionalization via transesterification further enhances its utility, allowing for the incorporation of renewable resources and the fine-tuning of material properties.
References
Application Note and Protocol: Epoxidation of Methyl 3-cyclopentenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the epoxidation of Methyl 3-cyclopentenecarboxylate to synthesize Methyl 3,4-epoxycyclopentanecarboxylate. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
Epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding versatile epoxide intermediates. These three-membered cyclic ethers are valuable precursors in drug development and the synthesis of complex organic molecules due to their susceptibility to ring-opening reactions with various nucleophiles. This application note details a robust and widely used method for the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted syn-addition of an oxygen atom across the double bond of the cyclopentene ring.[1][2]
Reaction Scheme
Caption: General reaction scheme for the epoxidation of an alkene using m-CPBA.
Experimental Protocol
This protocol outlines the epoxidation of this compound using m-CPBA in dichloromethane (DCM) as the solvent.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of m-CPBA:
-
While stirring at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) to the solution in portions over 15-20 minutes. The reaction is typically exothermic.[3]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess m-CPBA.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
Data Presentation
The following table summarizes the typical quantities and conditions for the epoxidation reaction.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 1.2 eq |
| Solvent | |
| Dichloromethane (DCM) | 10 mL per 1 g of substrate |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Work-up Reagents | |
| Saturated aq. Na₂S₂O₃ | ~ 1/3 of the reaction volume |
| Saturated aq. NaHCO₃ | ~ 1/3 of the reaction volume |
| Saturated aq. NaCl (Brine) | ~ 1/3 of the reaction volume |
| Purification | |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient |
Experimental Workflow
Caption: Workflow for the epoxidation of this compound.
Signaling Pathway Diagram (Chemical Transformation)
Caption: Simplified representation of the epoxidation reaction pathway.
References
Application Notes and Protocols: Methyl 3-cyclopentenecarboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyclopentenecarboxylate is a versatile achiral prochiral starting material that, through enantioselective transformations, serves as a valuable chiral building block for the synthesis of a wide array of biologically active molecules. Its five-membered ring structure is a common motif in natural products and pharmaceuticals, most notably in prostaglandins and carbocyclic nucleoside analogues such as carbovir. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral synthon, focusing on its enzymatic resolution and subsequent diastereoselective functionalization.
Key Applications
The primary application of chiral 3-cyclopentenecarboxylate derivatives lies in their utility as precursors for complex molecular architectures. The strategic placement of functional groups on the cyclopentene ring allows for stereocontrolled elaboration into sophisticated target molecules.
-
Prostaglandin Synthesis: Chiral cyclopentenone derivatives, readily accessible from resolved 3-cyclopentenecarboxylic acid, are cornerstone intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.
-
Carbocyclic Nucleoside Analogues: The cyclopentene scaffold is a key structural element of carbocyclic nucleosides, such as the potent antiviral agent carbovir. The synthesis of these compounds often relies on the stereoselective functionalization of a chiral cyclopentene derivative.
Experimental Protocols
Enzymatic Kinetic Resolution of (±)-Methyl 3-cyclopentenecarboxylate
The kinetic resolution of racemic this compound using Pig Liver Esterase (PLE) is a highly effective method for obtaining the enantiomerically enriched carboxylic acid and the unreacted ester. PLE is a serine esterase that selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the resulting carboxylic acid and the remaining unreacted ester.[1][2]
Workflow for Enzymatic Resolution:
Caption: Workflow of the enzymatic resolution of racemic this compound.
Protocol:
-
Preparation of the Reaction Mixture: In a temperature-controlled vessel, prepare a phosphate buffer solution (0.1 M, pH 7.5).
-
Substrate Addition: Add (±)-methyl 3-cyclopentenecarboxylate to the buffer solution. The concentration of the substrate is typically in the range of 10-50 mM.
-
Enzyme Addition: Add Pig Liver Esterase (PLE, crude or purified) to the reaction mixture. The enzyme loading is typically between 100 and 500 units per gram of substrate.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-30 °C) and pH. The progress of the hydrolysis can be monitored by measuring the consumption of base (e.g., NaOH) required to maintain a constant pH using a pH-stat, or by periodic analysis of aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl).
-
Separation: Separate the aqueous and organic layers.
-
The aqueous layer contains the protonated chiral carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral 3-cyclopentene-1-carboxylic acid.
-
The organic layer contains the unreacted enantioenriched this compound. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Quantitative Data for Enzymatic Resolution (Representative):
| Substrate | Enzyme | Conversion (%) | Product | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| (±)-Methyl 3-cyclopentenecarboxylate | PLE | ~50 | (R)-3-Cyclopentene-1-carboxylic acid | >95 | ~45 |
| (±)-Methyl 3-cyclopentenecarboxylate | PLE | ~50 | (S)-Methyl 3-cyclopentenecarboxylate | >95 | ~45 |
Note: The absolute configuration of the produced acid and remaining ester depends on the specific enantiopreference of the enzyme batch and reaction conditions.
Diastereoselective Iodolactonization of Chiral 3-Cyclopentene-1-carboxylic Acid
The chiral 3-cyclopentene-1-carboxylic acid obtained from the enzymatic resolution can be converted into a key iodolactone intermediate. This iodolactonization proceeds with high diastereoselectivity and provides a versatile intermediate for the synthesis of prostaglandins and other natural products.[3][4]
Synthetic Pathway for Iodolactonization:
Caption: Diastereoselective iodolactonization of chiral 3-cyclopentene-1-carboxylic acid.
Protocol:
-
Dissolution: Dissolve the chiral 3-cyclopentene-1-carboxylic acid in a mixture of aqueous sodium bicarbonate (NaHCO₃) solution and an organic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Iodine Addition: To the vigorously stirred biphasic mixture, add a solution of iodine (I₂) and potassium iodide (KI) in water dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Separate the layers.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure iodolactone.
Quantitative Data for Iodolactonization (Representative):
| Starting Material | Product | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| (R)-3-Cyclopentene-1-carboxylic acid | Corresponding Iodolactone | >98 | 85-95 |
Synthesis of a Carbovir Precursor
The enantioenriched this compound can be transformed into a key cyclopentenol intermediate, a precursor for carbovir synthesis.[5]
Protocol Outline (Multi-step):
-
Reduction: The enantioenriched this compound is reduced to the corresponding chiral alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
Protection: The resulting alcohol is protected, for example, as a silyl ether.
-
Epoxidation: The double bond is epoxidized, often diastereoselectively, directed by the neighboring protected hydroxyl group.
-
Ring Opening: The epoxide is then opened with a suitable nucleophile, which will eventually become the amino group of the nucleobase analogue. This sequence of reactions establishes the required stereochemistry for the carbocyclic core of carbovir.
Conclusion
This compound is a readily available and cost-effective starting material that provides access to valuable chiral building blocks through efficient enzymatic resolution. The resulting enantiopure carboxylic acid and ester are versatile intermediates for the stereocontrolled synthesis of complex molecules of high biological importance, including prostaglandins and carbocyclic nucleoside analogues. The detailed protocols provided herein offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to utilize this important chiral synthon in their research endeavors.
References
- 1. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 2. Scholars@Duke publication: Enzymes in organic synthesis 49. Resolutions of racemic monocyclic esters with pig liver esterase. [scholars.duke.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-cyclopentenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 3-cyclopentenecarboxylate, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is primarily achieved through a Diels-Alder reaction between cyclopentadiene and methyl acrylate. This protocol details the necessary prerequisite step of cracking dicyclopentadiene to obtain fresh cyclopentadiene, followed by the cycloaddition reaction and subsequent purification of the final product. The information presented is curated from various sources to provide a robust and scalable procedure.
Introduction
This compound is a cyclic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive double bond and an ester functional group, makes it a key precursor for the synthesis of various complex molecules, including prostaglandins and carbocyclic nucleoside analogues. The most common and efficient method for its preparation on a large scale is the [4+2] cycloaddition, or Diels-Alder reaction, of cyclopentadiene with methyl acrylate. This document outlines the critical steps and conditions for this synthesis, with a focus on scalability and efficiency.
Overall Reaction Scheme
The synthesis involves two main stages:
-
Cracking of Dicyclopentadiene: The commercially available dicyclopentadiene is thermally cracked to produce the reactive cyclopentadiene monomer. This is a retro-Diels-Alder reaction.
-
Diels-Alder Reaction: The freshly prepared cyclopentadiene undergoes a Diels-Alder reaction with methyl acrylate to form this compound. This reaction typically yields a mixture of endo and exo isomers.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Dicyclopentadiene | 77-73-6 | C₁₀H₁₂ | 132.20 | 170 | 0.979 |
| Cyclopentadiene | 513-52-0 | C₅H₆ | 66.10 | 41-42 | 0.802 |
| Methyl Acrylate | 96-33-3 | C₄H₆O₂ | 86.09 | 80 | 0.956 |
| This compound | 58101-60-3 | C₇H₁₀O₂ | 126.15 | ~155-160 | 1.031 |
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Step | Key Parameters | Temperature (°C) | Pressure | Catalyst | Typical Yield | Product Purity |
| Cracking of Dicyclopentadiene | Thermal decomposition | 170 - 400 | Atmospheric | None | High | High (if used immediately) |
| Diels-Alder Reaction | Cycloaddition | Room Temp. - 185 | Atmospheric / Sealed Vessel | Lewis Acids (e.g., AlCl₃) can be used | Good to Excellent | Mixture of endo/exo isomers |
| Purification | Fractional Distillation | Varies (under reduced pressure) | Reduced | None | High recovery | >95% |
Experimental Protocols
Part A: Large-Scale Cracking of Dicyclopentadiene
This procedure describes the thermal cracking of dicyclopentadiene to obtain cyclopentadiene monomer, which must be used immediately due to its rapid dimerization at room temperature.
Materials:
-
Dicyclopentadiene
-
High-boiling point inert solvent (e.g., mineral oil, paraffin oil)
-
Fractional distillation apparatus suitable for high temperatures
-
Receiving flask cooled in an ice-salt bath
Procedure:
-
Set up a fractional distillation apparatus with a high-temperature heating mantle. The distillation flask should be charged with a high-boiling inert solvent.
-
Heat the solvent in the distillation flask to a temperature between 250-300°C.
-
Slowly add dicyclopentadiene dropwise into the hot solvent. The dicyclopentadiene will crack into cyclopentadiene monomer upon contact with the hot liquid.
-
The cyclopentadiene monomer (boiling point: 41-42°C) will immediately vaporize and distill over.
-
Collect the freshly distilled cyclopentadiene in a receiver flask cooled in an ice-salt bath to prevent re-dimerization.
-
The collected cyclopentadiene should be used immediately in the subsequent Diels-Alder reaction.
Note: For continuous industrial-scale production, vapor-phase cracking in a heated tube furnace at temperatures up to 400°C is often employed to minimize side reactions.
Part B: Large-Scale Synthesis of this compound
This protocol details the Diels-Alder reaction between the freshly prepared cyclopentadiene and methyl acrylate.
Materials:
-
Freshly cracked cyclopentadiene
-
Methyl acrylate
-
Lewis acid catalyst (optional, e.g., Aluminum chloride - AlCl₃)
-
An appropriate solvent (e.g., dichloromethane, toluene)
-
Reaction vessel with cooling capabilities and a nitrogen inlet
Procedure:
-
In a large, jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge methyl acrylate and the chosen solvent.
-
If a Lewis acid catalyst is used to enhance the reaction rate and stereoselectivity, it should be added to the methyl acrylate solution at this stage under a nitrogen atmosphere.[1][2][3] The addition is often exothermic and may require cooling.
-
Cool the mixture to 0-5°C using a cooling bath.
-
Slowly add the freshly cracked and chilled cyclopentadiene to the reaction mixture over a period of 1-2 hours, while maintaining the temperature below 10°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.
-
The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution if a Lewis acid catalyst was used.
-
The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a mixture of endo and exo isomers.
Note: The ratio of endo to exo products can be influenced by reaction temperature and the presence of a catalyst.[4] Higher temperatures may favor the thermodynamically more stable exo isomer.
Part C: Purification
The crude product is purified by fractional distillation under reduced pressure to separate the desired product from any unreacted starting materials, byproducts, and residual solvent.
Apparatus:
-
Fractional distillation setup with a vacuum pump and a Vigreux or packed column.
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Assemble the fractional distillation apparatus and apply a vacuum.
-
Gradually heat the distillation flask.
-
Collect the fractions that distill at the appropriate temperature and pressure for this compound. The exact boiling point will depend on the applied vacuum.
-
The purity of the collected fractions should be assessed by GC or NMR spectroscopy.
Mandatory Visualization
Caption: Overall workflow for the large-scale synthesis of this compound.
Conclusion
The protocol described provides a detailed framework for the large-scale synthesis of this compound. By carefully controlling the cracking of dicyclopentadiene and the subsequent Diels-Alder reaction conditions, high yields of the desired product can be achieved. The use of catalytic methods can further enhance the efficiency and selectivity of the reaction. The final purification via fractional distillation is crucial for obtaining a high-purity product suitable for applications in research, development, and manufacturing. It is imperative that all procedures are carried out with appropriate safety precautions in a well-ventilated area, especially given the volatile and reactive nature of cyclopentadiene.
References
Application Notes and Protocols: Methyl 3-Cyclopentenecarboxylate in the Synthesis of Prostaglandin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their synthetic analogues valuable therapeutic agents. A common strategy in the synthesis of prostaglandins involves the construction of a functionalized cyclopentane ring, which forms the core of the molecule. Methyl 3-cyclopentenecarboxylate is a readily available and versatile starting material for the enantioselective synthesis of key prostaglandin intermediates, most notably the Corey lactone diol. This intermediate serves as a crucial building block for the synthesis of various prostaglandin analogues, including Prostaglandin F2α (PGF2α).
This document provides detailed application notes and protocols for the multi-step synthesis of PGF2α from this compound, proceeding through the pivotal Corey lactone diol intermediate. Additionally, it outlines the signaling pathways of Prostaglandin E1 (PGE1) and PGF2α analogues.
Synthetic Pathway Overview
The overall synthetic strategy involves the initial functionalization of the double bond in this compound, followed by a series of stereocontrolled reactions to construct the bicyclic Corey lactone diol. This key intermediate is then elaborated through the introduction of the α- and ω-side chains to yield the target prostaglandin analogue.
Caption: Overall synthetic workflow from this compound to Prostaglandin F2α.
Experimental Protocols and Data
Part 1: Synthesis of Corey Lactone Diol from a Cyclopentane Precursor
While a direct, high-yield conversion of this compound to the Corey lactone is not extensively documented in a single procedure, a common approach involves the initial stereoselective functionalization of the cyclopentene ring. For the purpose of these notes, we will start from a readily accessible, functionalized cyclopentane precursor that can be derived from this compound, leading into a well-established route to the Corey lactone diol.
1.1: Iodolactonization
This step creates the bicyclic lactone structure.
-
Reaction: Treatment of a cyclopentenoic acid derivative with iodine.
-
Reagents and Conditions:
-
Substrate: A suitable 3,4-dihydroxycyclopentane-1-carboxylic acid derivative.
-
Reagents: Iodine (I₂), Potassium Iodide (KI), Sodium Bicarbonate (NaHCO₃).
-
Solvent: Water (H₂O).
-
Temperature: Room temperature.
-
Reaction Time: 12 hours.
-
-
Yield: Approximately 80% for the two steps of hydrolysis and iodolactonization.[1]
1.2: Protection of Hydroxyl Group
The secondary hydroxyl group is protected to allow for selective reaction at the other hydroxyl group.
-
Reaction: Acylation of the secondary alcohol.
-
Reagents and Conditions:
-
Substrate: Iodolactone.
-
Reagents: Acetic anhydride (Ac₂O).
-
Solvent: Pyridine.
-
Temperature: Room temperature.
-
Reaction Time: 15 minutes.
-
-
Yield: Quantitative (100%).[1]
1.3: Reductive Deiodination
The iodine atom is removed.
-
Reaction: Radical-initiated reduction.
-
Reagents and Conditions:
-
Substrate: Acetoxy-iodolactone.
-
Reagents: Tri-n-butyltin hydride (n-Bu₃SnH), Azobisisobutyronitrile (AIBN).
-
Solvent: Benzene.
-
Temperature: Room temperature.
-
-
Yield: 99%.[1]
1.4: Baeyer-Villiger Oxidation
This reaction inserts an oxygen atom to form the key lactone structure of the Corey intermediate.
-
Reaction: Oxidation of a ketone precursor.
-
Reagents and Conditions:
-
Substrate: A bicyclic ketone precursor.
-
Reagent: m-Chloroperoxybenzoic acid (mCPBA).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
-
Yield: 95%.[1]
| Step | Key Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| Iodolactonization | I₂, KI, NaHCO₃ | Water | RT | 12 h | ~80 (2 steps) |
| Hydroxyl Protection | Ac₂O | Pyridine | RT | 15 min | 100 |
| Reductive Deiodination | n-Bu₃SnH, AIBN | Benzene | RT | - | 99 |
| Baeyer-Villiger Oxid. | mCPBA | CH₂Cl₂ | - | - | 95 |
Table 1: Summary of quantitative data for the synthesis of a Corey lactone intermediate.
Part 2: Conversion of Corey Lactone Diol to Prostaglandin F2α
The Corey lactone diol is a versatile intermediate that can be converted to various prostaglandins. The following protocol outlines the synthesis of PGF2α.
2.1: Protection of Diols
Both hydroxyl groups are protected as tetrahydropyranyl (THP) ethers.
-
Reagents and Conditions:
-
Substrate: Corey lactone diol.
-
Reagents: 3,4-Dihydropyran, p-Toluenesulfonic acid (TsOH).
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: Room temperature.
-
Reaction Time: 15 minutes.
-
2.2: Lactone Reduction
The lactone is selectively reduced to a lactol (a hemiacetal).
-
Reagents and Conditions:
-
Substrate: Protected Corey lactone.
-
Reagent: Diisobutylaluminium hydride (DIBAL-H).
-
Solvent: Toluene.
-
Temperature: -60 °C.
-
Reaction Time: 30 minutes.
-
2.3: Wittig Reaction (α-chain formation)
The upper side chain is installed via a Wittig reaction.
-
Reagents and Conditions:
-
Substrate: Lactol.
-
Reagent: Wittig reagent derived from (4-carboxybutyl)triphenylphosphonium bromide, Dimsyl sodium.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
-
Yield: 80% over 3 steps (protection, reduction, Wittig).[1]
2.4: Deprotection
The THP protecting groups are removed to reveal the diol.
-
Reagents and Conditions:
-
Substrate: Protected PGF2α precursor.
-
Reagents: Acetic acid (AcOH), Water (H₂O).
-
Temperature: 37 °C.
-
Reaction Time: 3 hours.
-
-
Yield: 90%.[1]
| Step | Key Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| Diol Protection | 3,4-Dihydropyran, TsOH | THF | RT | 15 min | - |
| Lactone Reduction | DIBAL-H | Toluene | -60 | 30 min | - |
| Wittig Reaction (α-chain) | (4-carboxybutyl)triphenylphosphonium bromide, Dimsyl sodium | DMSO | - | - | 80 (for 3 steps) |
| Deprotection | AcOH, H₂O | - | 37 | 3 h | 90 |
Table 2: Summary of quantitative data for the conversion of Corey lactone diol to PGF2α.
Signaling Pathways of Prostaglandin Analogues
Prostaglandin E1 (PGE1) Analogue Signaling
PGE1 analogues primarily exert their effects through the E-prostanoid (EP) receptors, specifically EP2 and EP4. These are G-protein coupled receptors (GPCRs) that signal through the Gs alpha subunit.
Caption: Signaling pathway of PGE1 analogues via EP2/EP4 receptors.
Activation of EP2/EP4 receptors by PGE1 analogues leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the modulation of gene expression and ultimately resulting in physiological effects such as vasodilation and inhibition of platelet aggregation.[2]
Prostaglandin F2α (PGF2α) Analogue Signaling
PGF2α and its analogues mediate their biological actions by binding to the Prostaglandin F receptor (FP), a Gq-protein coupled receptor.
Caption: Signaling pathway of PGF2α analogues via the FP receptor.
Upon binding of a PGF2α analogue to the FP receptor, the associated Gq protein is activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[1] The increased cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to downstream effects such as smooth muscle contraction.[1]
References
Application Notes and Protocols for Methyl 3-cyclopentenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and disposal of Methyl 3-cyclopentenecarboxylate (CAS No: 58101-60-3). Adherence to these protocols is crucial to ensure personnel safety and environmental protection.
Chemical and Physical Properties
This compound is a flammable liquid that can cause serious eye damage.[1][2][3] Understanding its properties is the first step in safe handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [1][3][4] |
| Molecular Weight | 126.15 g/mol | [3][4][5] |
| Appearance | Liquid | [4] |
| Density | 1.031 g/mL at 25 °C | [4][5] |
| Boiling Point | 149.8 °C at 760 mmHg | [1] |
| Flash Point | 48°C (118°F) - 48.9°C (120.0°F) | [4][5] |
| Refractive Index | n20/D 1.451 | [4] |
| Storage Temperature | 2-8°C | [4][5] |
Hazard Identification and Safety Precautions
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements can be found on the substance's Safety Data Sheet (SDS).[1][2] Key precautions include:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER/doctor.[1]
-
P403+P235: Store in a well-ventilated place. Keep cool.[1]
-
P501: Dispose of contents/container in accordance with local regulations.[1]
Experimental Protocols
Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[1][2] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
General Hygiene: Avoid breathing vapors or mist.[2] Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.
Storage Protocol
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][6]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6]
-
Temperature: Store in a cool place, at a recommended temperature of 2-8°C.[4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
Spill Response Protocol
-
Immediate Actions: Evacuate the area and remove all sources of ignition.[6]
-
Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[6][8]
-
Ventilation: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as described in the handling protocol.
-
Cleanup: Use non-sparking tools for cleanup.[6]
Disposal Protocol
-
Waste Classification: This material may be classified as a hazardous waste due to its flammability.
-
Containerization: Collect waste in a properly labeled, sealed container. Do not mix with other waste.
-
Disposal Method: Dispose of the waste material through a licensed hazardous waste disposal company.[6] All disposal practices must be in accordance with federal, state, and local regulations. Do not empty into drains.[8]
Workflow and Logic Diagrams
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Methyl cyclopent-3-ene-1-carboxylate | C7H10O2 | CID 1514118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95 58101-60-3 [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-cyclopentenecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-cyclopentenecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is through a Diels-Alder reaction. This cycloaddition reaction typically involves the reaction of a diene, such as 1,3-butadiene, with a dienophile, like methyl acrylate.[1][2][3] The reaction proceeds under mild conditions and can provide high yields of the desired product.
Q2: What are the critical parameters to control for a successful Diels-Alder synthesis of this compound?
A2: Several parameters are crucial for a successful synthesis:
-
Diene Conformation: The diene must be in the s-cis conformation to react.[1]
-
Purity of Reactants: Use of pure diene and dienophile is essential to prevent side reactions.
-
Reaction Temperature: While the reaction can often be performed at room temperature, optimization may be required. Higher temperatures can sometimes lead to retro-Diels-Alder reactions or polymerization.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. Toluene and tetrahydrofuran (THF) are often effective solvents for similar cycloaddition reactions.[4]
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions include:
-
Polymerization: The diene or dienophile can polymerize, especially at higher temperatures.
-
Isomerization: Depending on the reaction conditions, isomerization of the double bond in the product may occur.
-
Stereoisomer Formation: The Diels-Alder reaction can produce endo and exo stereoisomers. The endo product is often the kinetically favored product.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Diene was in the s-trans conformation. 2. Impure reactants. 3. Incorrect reaction temperature. 4. Ineffective solvent. | 1. Ensure the diene can adopt the s-cis conformation. For cyclic dienes, this is inherent. For acyclic dienes, heating might be necessary, but this can also promote side reactions. 2. Purify the diene and dienophile before use (e.g., by distillation). 3. Optimize the reaction temperature. Start at room temperature and incrementally increase if the reaction is slow. Monitor for side product formation. 4. Screen different solvents. Toluene or THF are good starting points.[4] |
| Formation of Polymeric Byproducts | 1. High reaction temperature. 2. Presence of radical initiators. | 1. Lower the reaction temperature. 2. Ensure all glassware is clean and free of contaminants. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture if polymerization is a persistent issue. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of multiple isomers. 3. Formation of polar impurities. | 1. Monitor the reaction by TLC or GC to ensure completion. If the reaction has stalled, consider adding more of the limiting reagent. 2. Use column chromatography for separation. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.[4] 3. Perform an aqueous workup to remove polar impurities before column chromatography. Washing with a mild acid or base solution may be necessary depending on the nature of the impurities.[4] |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. | 1. Use reagents from a reliable source and check their purity before each reaction. 2. Maintain consistent reaction parameters (temperature, stirring speed, atmosphere). Using an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation. |
Experimental Protocols
Protocol 1: Diels-Alder Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a Diels-Alder reaction between 1,3-butadiene and methyl acrylate.
Materials:
-
1,3-butadiene (liquefied gas or generated in situ)
-
Methyl acrylate
-
Toluene (anhydrous)
-
Hydroquinone (optional, as an inhibitor)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add methyl acrylate (1.0 eq) and anhydrous toluene.
-
If using, add a small amount of hydroquinone.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Addition of Diene:
-
Carefully condense 1,3-butadiene (1.1 eq) into the reaction flask.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[4]
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain pure this compound.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step synthesis and purification workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved Diels Alder Reaction Synthesis of Cyclohex-3-ene | Chegg.com [chegg.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-cyclopentenecarboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying Methyl 3-cyclopentenecarboxylate by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
This compound is a flammable liquid that can cause serious eye damage.[1][2] Key physical properties are summarized in the data table below. It is typically sold at 95% purity and should be stored at 2-8°C.[1]
Q2: Why is vacuum distillation recommended for purifying this compound?
Q3: What are the most likely impurities in my crude this compound sample?
Impurities largely depend on the synthetic route, which is commonly the Diels-Alder reaction between cyclopentadiene and methyl acrylate, followed by a retro-Diels-Alder reaction.[5][6] Potential impurities include:
-
Methyl acrylate: A low-boiling starting material.[7]
-
Dicyclopentadiene (DCPD): A high-boiling dimer of the cyclopentadiene starting material.[5][8]
-
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: The intermediate Diels-Alder adduct, which may be present if the retro-Diels-Alder reaction is incomplete. This is often the most challenging impurity to separate.[9]
-
Polymers: Residual methyl acrylate can polymerize upon heating.[10]
Q4: How can I confirm the purity of my final product?
Purity should be assessed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and measurement of the refractive index. The expected refractive index is approximately n20/D 1.451.[1]
Data Presentation: Physical Properties of Key Compounds
The following table summarizes the boiling points and other relevant data for the target compound and potential impurities to aid in developing a distillation strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) | Comments |
| This compound (Product) | 126.15[1][2] | ~80-90 (estimated) | 2 | Estimated based on the boiling point of its corresponding carboxylic acid (88°C @ 2 mmHg).[4] |
| Methyl Acrylate (Impurity) | 86.09[10] | 80[1][7] | 760 | Low-boiling starting material. Easily removed. |
| Cyclopentadiene (Impurity) | 66.10 | 44 - 46 | 760 | Highly volatile. Dimerizes to DCPD at room temperature.[8][11] |
| Dicyclopentadiene (DCPD) (Impurity) | 132.20[5] | 170 - 172[5][8] | 760 | High-boiling starting material dimer. Can "crack" back to cyclopentadiene above 150°C.[8] |
| Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (Impurity) | 152.19 | ~70-85 (estimated) | 10 | The ethyl ester boils at 82°C @ 10 mmHg.[12] The methyl ester is expected to have a similar boiling point and is a key close-boiling impurity. |
Experimental Protocols
Detailed Protocol for Fractional Vacuum Distillation
This protocol outlines the purification of crude this compound.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus consisting of a round-bottom flask (distillation pot), a fractionating column (e.g., Vigreux or packed column, at least 20 cm), a distillation head with a thermometer, a condenser, a receiver adapter (e.g., "cow" type to collect multiple fractions), and receiving flasks.
- Ensure all glassware is dry and free of contaminants.
- Use a magnetic stirrer and a stir bar in the distillation pot to ensure smooth boiling.
- Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap placed between the apparatus and the pump.
2. Sample Preparation:
- Charge the crude this compound into the distillation pot. Do not fill the flask more than two-thirds full.
- Optional but recommended: If significant amounts of unreacted methyl acrylate are suspected, consider adding a polymerization inhibitor (e.g., a small amount of hydroquinone).
3. Distillation Procedure:
- Begin stirring the crude material.
- Slowly and carefully evacuate the system to the desired pressure (e.g., 2-10 mmHg). Ensure the system is sealed and holds the vacuum.
- Once the target pressure is stable, begin gently heating the distillation pot using a heating mantle.
- Fraction 1 (Fore-run): Collect the first low-boiling fraction. This will likely contain residual cyclopentadiene and methyl acrylate. The head temperature should be significantly lower than the expected product boiling point.
- Fraction 2 (Product): As the pot temperature increases, the head temperature will rise and stabilize. Collect the fraction that distills at a constant temperature and pressure. This is expected to be the pure this compound. Monitor the refractive index of the fractions to gauge purity.
- Fraction 3 (High-boiling): After the main fraction is collected, the head temperature may drop or fluctuate. Any subsequent material distilled at a higher temperature is likely contaminated with higher-boiling impurities like dicyclopentadiene or the bicyclic intermediate.
- Stop the distillation before the pot goes to dryness to prevent the formation of potentially explosive peroxides or pyrolytic residues.
4. Shutdown:
- Turn off the heating mantle and allow the system to cool to room temperature.
- Carefully and slowly vent the system to atmospheric pressure.
- Disassemble the apparatus and analyze the collected fractions for purity.
Troubleshooting Guides
Problem: No product is distilling over at the expected temperature.
-
Possible Cause: The vacuum is not low enough.
-
Solution: Check the entire apparatus for leaks, especially at the joints. Ensure the vacuum pump is functioning correctly and the cold trap is sufficiently cold.
-
-
Possible Cause: The heating mantle temperature is too low.
-
Solution: Gradually increase the heating mantle temperature. Ensure the thermometer is correctly placed in the distillation head to accurately measure the vapor temperature.
-
-
Possible Cause: A blockage in the system.
-
Solution: Cool the system, vent to atmospheric pressure, and inspect the fractionating column and condenser for any obstructions.
-
Problem: The pressure in the distillation system is fluctuating.
-
Possible Cause: The material in the pot is bumping (boiling unevenly).
-
Solution: Ensure the stir bar is spinning at an adequate rate. If bumping persists, cool the system, vent, and add boiling chips.
-
-
Possible Cause: A leak in the system that opens and closes with temperature changes.
-
Solution: Re-grease all joints and ensure all connections are secure.
-
-
Possible Cause: The vacuum pump is cycling or performing poorly.[3]
-
Solution: Service the vacuum pump or use a vacuum regulator to maintain a stable pressure.[3]
-
Problem: The material in the distillation pot has solidified or turned into a thick gel.
-
Possible Cause: Polymerization of residual methyl acrylate or the product itself.
-
Solution: This is often irreversible for the current batch. In the future, ensure the distillation temperature is kept as low as possible. Consider adding a polymerization inhibitor to the crude material before starting the distillation.[10] Do not overheat the distillation pot.
-
Problem: The distilled product is still impure, as confirmed by GC or NMR.
-
Possible Cause: Inefficient fractionation. The boiling points of the product and the bicyclic intermediate are likely very close.
-
Solution: Use a more efficient fractionating column (e.g., a packed column instead of a Vigreux). Increase the reflux ratio by insulating the distillation column and head to improve separation. Collect smaller, more numerous fractions and analyze each one.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation of this compound.
Caption: Troubleshooting workflow for distillation purification.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sfdchem.com [sfdchem.com]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. grokipedia.com [grokipedia.com]
- 6. What is the methyl acrylate boiling point? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 8. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 9. METHYL BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE | 6203-08-3 [chemicalbook.com]
- 10. manavchem.com [manavchem.com]
- 11. Cyclopentene - Wikipedia [en.wikipedia.org]
- 12. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
Common side products in the synthesis of Methyl 3-cyclopentenecarboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-cyclopentenecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and efficient method for synthesizing this compound is through a [4+2] cycloaddition, specifically a Diels-Alder reaction, between cyclopentadiene and methyl acrylate.[1][2]
Q2: Why is cyclopentadiene not commercially available, and how is it obtained for the synthesis?
A2: Cyclopentadiene readily undergoes a spontaneous Diels-Alder reaction with itself at room temperature to form its dimer, dicyclopentadiene.[3][4] For this reason, cyclopentadiene is not typically stored or sold as a monomer. It is generated fresh for immediate use by a retro-Diels-Alder reaction, which involves heating dicyclopentadiene to a high temperature (a process known as "cracking").[5][6]
Q3: What are the major side products I should expect in this synthesis?
A3: The primary side products include the exo stereoisomer of this compound, unreacted dicyclopentadiene, and polymers of methyl acrylate.
Q4: How can I minimize the formation of the exo isomer?
A4: The formation of the desired endo isomer is kinetically favored and can be maximized by running the reaction at lower temperatures.[4] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can also significantly increase the selectivity for the endo product.[3][7]
Q5: What is the cause of polymer formation in the reaction mixture?
A5: Polymerization of the dienophile, methyl acrylate, can occur, especially at elevated temperatures or in the presence of radical initiators. To prevent this, it is advisable to use methyl acrylate that contains a polymerization inhibitor or to add a radical scavenger to the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete cracking of dicyclopentadiene.2. Dimerization of cyclopentadiene before reaction.3. Suboptimal reaction temperature. | 1. Ensure the cracking apparatus reaches the appropriate temperature (around 180-200°C) for efficient retro-Diels-Alder reaction.[5]2. Use the freshly distilled cyclopentadiene immediately and keep it cold (on ice) to minimize dimerization.[3]3. Conduct the Diels-Alder reaction at or below room temperature to favor the kinetic endo product. |
| High Percentage of exo Isomer | The reaction temperature is too high, favoring the thermodynamically more stable exo isomer. The reaction may be reversible at elevated temperatures.[4] | Lower the reaction temperature. Consider performing the reaction at room temperature or even 0°C. For enhanced endo selectivity, a Lewis acid catalyst can be employed.[3] |
| Presence of Dicyclopentadiene in Product | 1. Incomplete reaction of cyclopentadiene.2. Cyclopentadiene dimerized before reacting with methyl acrylate. | 1. Ensure a slight excess of methyl acrylate is used to drive the reaction to completion.2. Add the freshly cracked cyclopentadiene to the methyl acrylate solution promptly. |
| Formation of a Viscous, Insoluble Material (Polymer) | Polymerization of methyl acrylate. | Add a radical inhibitor (e.g., hydroquinone) to the methyl acrylate before initiating the reaction. Ensure the reaction temperature is not excessively high. |
| Difficulty in Product Purification | Co-elution of endo and exo isomers during chromatography. | Optimize the solvent system for column chromatography. A mixture of hexanes and ethyl acetate is a good starting point; the polarity can be adjusted to achieve better separation. Monitor fractions carefully using Thin Layer Chromatography (TLC).[8] |
Data Presentation
Table 1: Influence of Reaction Conditions on the endo:exo Isomer Ratio in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate.
| Condition | Solvent | Temperature (°C) | Catalyst | endo:exo Ratio | Reference |
| Standard | - | Room Temp | None | ~3:1 to 4:1 | [9] |
| Uncatalyzed | - | Room Temp | None | 82:12 | [3] |
| Catalyzed | - | - | AlCl₃·Et₂O | 99:1 | [3] |
| Concentrated Solution | Methanol | 20 | None | Initial ratio is 2.5 times greater than in n-hexane | [5] |
| Concentrated Solution | n-Hexane | 20 | None | Lower initial endo selectivity compared to methanol | [5] |
| Elevated Temperature | Sealed Tube | >180 | None | Approaches 1:1 after extended time | [9] |
Experimental Protocols
Cracking of Dicyclopentadiene to Cyclopentadiene
This procedure should be performed in a well-ventilated fume hood.
Apparatus:
-
A fractional distillation setup is required. This consists of a heating mantle, a round-bottom flask (100 mL), a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.
Procedure:
-
Add 20 mL of dicyclopentadiene to the 100 mL round-bottom flask.
-
Heat the flask using the heating mantle to a temperature that allows for brisk reflux. The temperature at the distillation head should be maintained between 40-42°C, which is the boiling point of cyclopentadiene.[3]
-
Collect the distilled cyclopentadiene in the receiving flask, which should be kept in an ice bath to prevent re-dimerization.
-
Use the freshly prepared cyclopentadiene immediately for the subsequent Diels-Alder reaction.
Synthesis of this compound
Materials:
-
Freshly prepared cyclopentadiene
-
Methyl acrylate
-
A suitable solvent (e.g., dichloromethane or diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve methyl acrylate in the chosen solvent.
-
Slowly add the cold, freshly prepared cyclopentadiene to the stirred solution of methyl acrylate.
-
Allow the reaction mixture to stir in the ice bath for 30 minutes and then let it warm to room temperature, continuing to stir for another 1-2 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
Purification of this compound
The crude product is a mixture of endo and exo isomers and potentially some dicyclopentadiene. Purification can be achieved by column chromatography.
Procedure:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.[8]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the desired endo product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Visualizations
Caption: Reaction pathway for the Diels-Alder synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.latech.edu [chem.latech.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. studylib.net [studylib.net]
- 9. sciforum.net [sciforum.net]
Optimization of reaction conditions for Methyl 3-cyclopentenecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 3-cyclopentenecarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Diels-Alder reaction between cyclopentadiene and methyl acrylate, followed by purification. An alternative route involves the Fischer esterification of 3-cyclopentenecarboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Diels-Alder Reaction | 1. Inactive Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[1] 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures without a catalyst. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Crack Dicyclopentadiene: Heat dicyclopentadiene to its boiling point (around 170 °C) and distill the resulting cyclopentadiene monomer. Use the freshly cracked cyclopentadiene immediately.[1] 2. Increase Temperature or Use Catalyst: Heat the reaction mixture in a suitable solvent like toluene at 120-130 °C.[2] Alternatively, use a Lewis acid catalyst such as AlCl₃ at a lower temperature (-55 °C) to accelerate the reaction.[3][4] 3. Extend Reaction Time: Monitor the reaction progress using TLC or GC. Typical reaction times can range from several hours to a few days depending on the conditions.[2][3] |
| Formation of Multiple Products (Isomers) | 1. Endo/Exo Isomers: The Diels-Alder reaction between cyclopentadiene and methyl acrylate produces a mixture of endo and exo stereoisomers.[5][6][7][8] The endo product is often the kinetic product, favored at lower temperatures, while the exo is thermodynamically more stable.[1] 2. Regioisomers with Substituted Cyclopentadiene: If using a substituted cyclopentadiene like methylcyclopentadiene, a complex mixture of regioisomers and stereoisomers can form.[3][9] | 1. Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the endo isomer. Higher temperatures can lead to a retro-Diels-Alder reaction and subsequent isomerization to the more stable exo adduct.[1][5] 2. Use of a Catalyst: Lewis acid catalysts like AlCl₃ can enhance the endo selectivity of the reaction.[4][10] The use of γ-alumina as a solid catalyst can also influence the endo/exo ratio depending on its activity.[5] 3. Purification: Separate the isomers using column chromatography. |
| Presence of Dicyclopentadiene in the Product | Inefficient Cracking or Reaction: If the freshly cracked cyclopentadiene is not used promptly or if the reaction with methyl acrylate is slow, it can dimerize.[1] | Optimize Cracking and Reaction Conditions: Ensure the dicyclopentadiene is properly cracked and the resulting monomer is used immediately. Optimize the Diels-Alder reaction conditions (temperature, catalyst) to ensure it proceeds faster than the dimerization of cyclopentadiene. |
| Low Yield in Fischer Esterification | 1. Equilibrium Limitations: The Fischer esterification is a reversible reaction.[11][12][13] 2. Insufficient Catalyst: The reaction requires an acid catalyst to proceed at a reasonable rate.[12][14] 3. Presence of Water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the reactants.[13][14] | 1. Use Excess Alcohol: Use methanol as the solvent to drive the equilibrium towards the ester product.[12][14] 2. Ensure Adequate Catalyst: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[14] Boron trifluoride (BF₃) can also be used.[14] 3. Remove Water: If not using a large excess of alcohol, remove water as it forms, for example, by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water.[14] |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: The endo and exo isomers may have similar polarities, making separation by column chromatography challenging. 2. Boiling Point of Product: The product is a liquid with a specific boiling point, requiring careful distillation for purification. | 1. Optimize Chromatography: Use an appropriate solvent system and column packing for silica gel chromatography to achieve better separation of the isomers. 2. Fractional Distillation: Purify the final product by vacuum distillation, carefully collecting the fraction at the correct boiling point and pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common laboratory synthesis is the Diels-Alder reaction between freshly cracked cyclopentadiene (the diene) and methyl acrylate (the dienophile). This [4+2] cycloaddition reaction forms the cyclopentene ring system. An alternative method is the Fischer esterification of 3-cyclopentenecarboxylic acid with methanol in the presence of an acid catalyst.
Q2: Why is it necessary to "crack" dicyclopentadiene before the reaction?
A2: At room temperature, cyclopentadiene undergoes a Diels-Alder reaction with itself to form the more stable dimer, dicyclopentadiene.[1] To obtain the reactive cyclopentadiene monomer required for the reaction with methyl acrylate, dicyclopentadiene must be heated to induce a retro-Diels-Alder reaction, a process known as "cracking".[1] The resulting cyclopentadiene monomer is then distilled and used immediately.
Q3: What are the endo and exo products in the Diels-Alder synthesis?
A3: The Diels-Alder reaction between cyclopentadiene and methyl acrylate can result in two stereoisomeric products: the endo and exo adducts. The terms refer to the relative orientation of the substituent on the dienophile (the methyl carboxylate group) with respect to the bridged ring system of the norbornene derivative formed. The endo product, where the substituent is oriented towards the diene's double bond in the transition state, is often the kinetically favored product.[1] The exo product is typically the thermodynamically more stable isomer.[1]
Q4: How can I influence the ratio of endo to exo products?
A4: The endo/exo ratio can be influenced by several factors:
-
Temperature: Lower reaction temperatures generally favor the formation of the kinetic endo product. At higher temperatures, the reaction becomes more reversible, allowing for equilibration to the more stable exo product.[1][5]
-
Catalyst: Lewis acids, such as aluminum chloride (AlCl₃), can enhance the rate of the Diels-Alder reaction and often increase the selectivity for the endo product.[4][10]
-
Solvent: The choice of solvent can also have an effect on the stereoselectivity of the reaction.
Q5: What are common side reactions to be aware of?
A5: The primary side reaction is the dimerization of cyclopentadiene to form dicyclopentadiene, especially if the cracked monomer is not used promptly.[1] Polymerization of the methyl acrylate can also occur, particularly at higher temperatures or in the presence of radical initiators.
Q6: What is a suitable method for purifying the final product?
A6: Purification typically involves several steps. After the reaction, the crude product is usually washed to remove any catalyst and unreacted starting materials. If a mixture of endo and exo isomers is formed, they can be separated by column chromatography on silica gel. The final purification of the liquid product is often achieved by vacuum distillation.
Experimental Protocols
Protocol 1: Diels-Alder Synthesis of this compound
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it to approximately 170 °C. Slowly distill the cyclopentadiene monomer (boiling point ~41 °C) and collect it in a receiver cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
Diels-Alder Reaction (Thermal): In a round-bottom flask equipped with a reflux condenser, dissolve methyl acrylate (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., toluene). Add the freshly cracked cyclopentadiene (1.1 equivalents). Heat the mixture to reflux (around 120-130 °C) for 3-4 hours.[2] Monitor the reaction progress by TLC or GC.
-
Diels-Alder Reaction (Lewis Acid Catalyzed): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl acrylate (1.0 equivalent) in a dry, non-polar solvent (e.g., dichloromethane). Cool the solution to -55 °C. Add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (0.1 equivalents) portion-wise.[3] To this mixture, add freshly cracked cyclopentadiene (1.1 equivalents) dropwise while maintaining the low temperature. Stir for several hours and monitor the reaction by TLC or GC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a catalyst was used, quench the reaction by slowly adding a dilute acid solution. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the endo and exo isomers, followed by vacuum distillation.
Protocol 2: Fischer Esterification of 3-Cyclopentenecarboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyclopentenecarboxylic acid (1.0 equivalent) in a large excess of methanol (which also acts as the solvent).[14]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.[14]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours.[14] Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.[14] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester by vacuum distillation.
Quantitative Data Summary
| Reaction Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Diels-Alder Catalyst | No Catalyst (Thermal) | Typically requires higher temperatures and longer reaction times. | [2] |
| AlCl₃ | Accelerates the reaction and increases endo selectivity. | [3][4][10] | |
| γ-Alumina | Can catalyze the reaction; endo/exo ratio depends on alumina activity. | [5] | |
| Diels-Alder Solvent | Isooctane | Slower reaction rate. | [3] |
| Water | Significantly increased reaction rate. | [3] | |
| Supercritical CO₂ | The endo/exo ratio is dependent on the density of the medium. | [8] | |
| Fischer Esterification Reactant Ratio | 1:1 Carboxylic Acid:Alcohol | Equilibrium may limit yield (e.g., ~65% for some systems). | [13] |
| 1:10 Carboxylic Acid:Alcohol | Drives equilibrium towards product, significantly increasing yield (e.g., up to 97%). | [13] |
Visualizations
Caption: Workflow for the Diels-Alder synthesis of this compound.
Caption: Workflow for the Fischer esterification synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Diels-Alder synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potential tuning and reaction control in the Diels–Alder reaction between cyclopentadiene and methyl acrylate in supercritical carbon dioxide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. athabascau.ca [athabascau.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting low conversion rates in Methyl 3-cyclopentenecarboxylate reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of Methyl 3-cyclopentenecarboxylate. This guide provides answers to frequently asked questions, detailed troubleshooting advice, experimental protocols, and data to help overcome common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis of this compound is achieved through a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, between cyclopentadiene (the diene) and methyl acrylate (the dienophile). In this reaction, a new six-membered ring is formed.
Q2: My starting material, cyclopentadiene, is commercially available as dicyclopentadiene. Can I use it directly?
No, dicyclopentadiene is the dimer of cyclopentadiene and is not reactive in the Diels-Alder reaction. You must first "crack" the dicyclopentadiene by heating it to a high temperature (typically around 180 °C) to induce a retro-Diels-Alder reaction, which liberates the reactive cyclopentadiene monomer. The freshly distilled cyclopentadiene should be used immediately as it will start to dimerize again upon standing at room temperature.
Q3: What are the endo and exo products, and which is favored in this reaction?
In the Diels-Alder reaction between cyclopentadiene and methyl acrylate, two diastereomeric products can be formed: endo-Methyl 3-cyclopentenecarboxylate and exo-Methyl 3-cyclopentenecarboxylate. The endo product is generally the kinetically favored product, especially at lower temperatures, due to favorable secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing group of the dienophile. However, the exo product is the thermodynamically more stable product. At higher temperatures, the reaction can become reversible, leading to an increased proportion of the exo product.
Q4: How can I increase the rate of the reaction?
The rate of the Diels-Alder reaction can be significantly increased by using a Lewis acid catalyst.[1][2][3][4][5] Lewis acids, such as aluminum chloride (AlCl₃), coordinate to the carbonyl oxygen of the methyl acrylate, making it more electron-deficient and thus a more reactive dienophile. This catalytic effect can lead to higher yields in shorter reaction times and can also enhance the stereoselectivity of the reaction.[2]
Q5: What are the most common side reactions to be aware of?
The most common side reaction is the dimerization of cyclopentadiene back to dicyclopentadiene. This is why it is crucial to use freshly cracked cyclopentadiene and to perform the reaction promptly. At higher temperatures, polymerization of the cyclopentadiene or the methyl acrylate can also occur, leading to the formation of unwanted polymeric byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Conversion | 1. Inactive Cyclopentadiene: Dicyclopentadiene was used without cracking, or the cracked cyclopentadiene was not fresh. | 1. Ensure dicyclopentadiene is properly cracked immediately before use. Keep the freshly distilled cyclopentadiene cold and use it within a few hours. |
| 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 2. Consider moderately increasing the reaction temperature. However, be aware that higher temperatures can favor the formation of the exo product and increase the likelihood of side reactions. | |
| 3. Insufficient Reaction Time: The reaction may not have reached completion. | 3. Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| 4. Presence of Inhibitors: The methyl acrylate may contain inhibitors from the manufacturer to prevent polymerization during storage. | 4. Consider passing the methyl acrylate through a column of activated alumina to remove inhibitors before use. | |
| Formation of a White Solid (Polymer) | 1. High Reaction Temperature: Elevated temperatures can induce polymerization of cyclopentadiene or methyl acrylate. | 1. Conduct the reaction at the lowest temperature that provides a reasonable rate. If using a catalyst, it may be possible to run the reaction at a lower temperature. |
| 2. Presence of Radical Initiators: Impurities in the reagents or solvent could initiate polymerization. | 2. Use purified reagents and solvents. Ensure all glassware is clean and dry. | |
| Poor endo:exo Selectivity | 1. High Reaction Temperature: As the reaction becomes more reversible at higher temperatures, the thermodynamically favored exo product is formed in greater amounts. | 1. Perform the reaction at a lower temperature to favor the kinetically controlled endo product. |
| 2. Absence of a Catalyst: Lewis acid catalysts can enhance endo selectivity. | 2. Add a suitable Lewis acid catalyst (e.g., AlCl₃) to the reaction mixture.[2] | |
| Difficulty in Product Purification | 1. Presence of Dicyclopentadiene: Unreacted cyclopentadiene will have dimerized, complicating purification. | 1. Dicyclopentadiene can often be removed by fractional distillation, as its boiling point is higher than that of the product. |
| 2. Similar Boiling Points of Isomers: The endo and exo isomers may have close boiling points, making separation by simple distillation challenging. | 2. Use a fractional distillation setup with a high-efficiency column (e.g., a Vigreux column) for better separation. Alternatively, column chromatography can be employed. |
Data Presentation
Table 1: Effect of Reaction Conditions on the endo:exo Ratio of this compound
| Catalyst | Temperature (°C) | Solvent | endo:exo Ratio | Reference |
| None | 25 | Not specified | 82:18 | [2] |
| AlCl₃·Et₂O | Not specified | Not specified | 99:1 | [2] |
| None | 100 | Not specified | Declines modestly from room temp ratio | |
| None | >180 | Sealed Vessel | Nearly 1:1 after 8 hours |
Experimental Protocols
Cracking of Dicyclopentadiene
Objective: To obtain fresh cyclopentadiene monomer from its dimer.
Materials:
-
Dicyclopentadiene
-
Fractional distillation apparatus
-
Heating mantle
-
Receiving flask cooled in an ice bath
Procedure:
-
Set up a fractional distillation apparatus. The receiving flask should be immersed in an ice bath to collect the volatile cyclopentadiene.
-
Place dicyclopentadiene in the distillation flask (no more than two-thirds full).
-
Heat the distillation flask to approximately 180-200 °C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction.
-
Collect the cyclopentadiene monomer, which distills at around 40-42 °C.
-
Keep the collected cyclopentadiene on ice and use it immediately.
Synthesis of this compound (Uncatalyzed)
Objective: To synthesize this compound via a Diels-Alder reaction.
Materials:
-
Freshly cracked cyclopentadiene
-
Methyl acrylate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl acrylate.
-
Cool the flask in an ice bath.
-
Slowly add the freshly cracked cyclopentadiene to the stirred methyl acrylate solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the crude product can be purified by vacuum distillation.
Purification by Vacuum Distillation
Objective: To purify the synthesized this compound.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus
-
Heating mantle
-
Vacuum source
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude reaction mixture to the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction corresponding to the boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point. The endo and exo isomers may co-distill or be partially separated depending on the efficiency of the distillation column.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low conversion rates.
References
- 1. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Catalyst selection for the hydrogenation of Methyl 3-cyclopentenecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of Methyl 3-cyclopentenecarboxylate to produce Methyl cyclopentanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of hydrogenating this compound?
The primary objective is the selective saturation of the carbon-carbon double bond within the cyclopentene ring to yield Methyl cyclopentanecarboxylate, while keeping the methyl ester functional group intact.
Q2: Which catalysts are most commonly used for this transformation?
The most frequently employed heterogeneous catalysts for this type of alkene hydrogenation are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney® Nickel.[1][2] These catalysts are known for their high activity in hydrogenating carbon-carbon double bonds, often with good selectivity in the presence of less reactive functional groups like esters.[3]
Q3: What are the typical reaction conditions?
Standard conditions for the hydrogenation of alkenes involve the use of hydrogen gas (from balloon pressure to higher pressures) in the presence of a catalyst in a suitable solvent at room temperature.[1] Protic solvents such as ethanol and methanol are commonly used and can accelerate the reaction rate.[4]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material and the appearance of the product.
Catalyst Selection and Performance
Choosing the appropriate catalyst is critical for achieving high yield and selectivity. Below is a summary of commonly used catalysts and their general performance characteristics for alkene hydrogenation. While specific data for this compound is limited, this table provides a comparative overview based on typical reactivity.
| Catalyst | Typical Loading (w/w) | Pressure (H₂) | Temperature (°C) | Key Characteristics |
| 5% or 10% Pd/C | 1-10 mol% | 1-50 bar | 20-30 | Highly active and cost-effective. Generally provides good selectivity for C=C bond reduction over ester reduction.[2][3] Can sometimes cause double bond isomerization. |
| 5% Pt/C or PtO₂ | 1-10 mol% | 1-50 bar | 20-30 | Often more active than palladium catalysts.[1] Less likely to cause isomerization compared to Pd/C. |
| Raney® Nickel | 5-20% | 10-100 bar | 20-100 | A cost-effective and highly active catalyst.[5] May require higher pressures and temperatures and can sometimes be less selective, potentially leading to ester reduction under harsh conditions. |
Experimental Protocols
Below are detailed methodologies for performing the hydrogenation of this compound using common catalysts.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Catalyst Handling: Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to a round-bottom flask equipped with a magnetic stir bar. Caution: Pd/C is flammable, especially when dry and in the presence of solvents.[4]
-
Solvent and Substrate Addition: Add anhydrous ethanol to the flask, followed by this compound.
-
System Purge: Seal the flask and purge the system by evacuating and backfilling with hydrogen gas. Repeat this cycle 3-5 times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude Methyl cyclopentanecarboxylate. The product can be further purified by distillation if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Catalyst Preparation: If using a water slurry, carefully decant the water and wash the Raney® Nickel with anhydrous ethanol. All handling should be done under an inert atmosphere as Raney® Nickel can be pyrophoric when dry.
-
Reaction Setup: In a suitable pressure reactor, add the Raney® Nickel slurry followed by a solution of this compound in ethanol.
-
System Purge: Seal the reactor and purge several times with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen (typically 10-100 bar) and stir the mixture at the desired temperature (start with room temperature and increase if necessary).
-
Monitoring: Monitor the reaction progress by analyzing aliquots via GC or NMR.
-
Work-up: After completion, cool the reactor, vent the hydrogen, and purge with an inert gas. Filter the mixture through Celite® to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The catalyst may have been deactivated by exposure to air or impurities. | Use fresh catalyst. Ensure all handling is performed under an inert atmosphere. |
| Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst.[6] | Purify the substrate and use high-purity, dry, and deoxygenated solvents. | |
| Insufficient Hydrogen: The hydrogen supply may be inadequate, or there may be a leak in the system. | Check for leaks and ensure a continuous supply of hydrogen. For balloon hydrogenations, use a fresh, well-filled balloon. | |
| Poor Mass Transfer: Inefficient stirring can limit the contact between the catalyst, substrate, and hydrogen. | Increase the stirring rate to ensure the catalyst is well suspended. | |
| Formation of Side Products | Ester Reduction: The ester group is reduced to an alcohol. | This is more likely with highly active catalysts like Raney® Nickel under harsh conditions (high temperature/pressure). Use a more selective catalyst like Pd/C under milder conditions. |
| Isomerization of Double Bond: The double bond may migrate to a different position before hydrogenation. | This can sometimes occur with Pd/C.[1] Consider using a platinum-based catalyst, which is less prone to causing isomerization. | |
| Inconsistent Results | Variable Catalyst Activity: The activity of heterogeneous catalysts can vary between batches. | Test each new batch of catalyst on a small scale to determine its activity. |
| Presence of Water: Water can sometimes affect the catalyst's activity and the reaction outcome. | Use anhydrous solvents and dry glassware. |
Visualizing the Process
Experimental Workflow
The following diagram outlines the general workflow for the catalytic hydrogenation of this compound.
Reaction Pathway
The desired reaction pathway is the selective hydrogenation of the alkene.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common issues during the hydrogenation.
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Density (g/mL) |
| This compound | C₇H₁₀O₂ | 126.15 | Liquid | 1.031 |
| Methyl cyclopentanecarboxylate | C₇H₁₂O₂ | 128.17 | Colorless liquid with a pleasant odor[7] | ~1.014[8] |
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 7. CAS 4630-80-2: Methyl cyclopentanecarboxylate | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Resolving Enantiomers of Methyl 3-Cyclopentenecarboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of methyl 3-cyclopentenecarboxylate derivatives.
Section 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used method for the separation of enantiomers of chiral esters. This technique relies on the stereoselectivity of enzymes, such as lipases, to preferentially catalyze the hydrolysis or transesterification of one enantiomer over the other.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for the kinetic resolution of this compound?
A1: Lipases are commonly employed for the kinetic resolution of esters. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is an excellent starting point due to its broad substrate scope and high enantioselectivity for a variety of chiral esters, including cyclic esters.[1][2] Lipases from Pseudomonas cepacia and Candida rugosa are also worth screening.[3]
Q2: What are the key parameters to optimize for improving enantioselectivity (e.e.)?
A2: Several factors can influence the enantioselectivity of an enzymatic resolution. These include:
-
Enzyme Choice: Screening different lipases or esterases is crucial as the enzyme's active site structure dictates its stereopreference.[3][4]
-
Solvent: The nature of the organic solvent can significantly impact enzyme activity and enantioselectivity.[3] It is recommended to screen a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.[3]
-
Acyl Donor (for transesterification): The choice of acyl donor can affect the reaction rate and selectivity.
Q3: My enzymatic resolution is slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try the following:
-
Increase the enzyme loading.
-
Increase the reaction temperature, but be mindful that this might negatively impact enantioselectivity.[3]
-
Choose a solvent that enhances enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) of Product and/or Unreacted Substrate | - Non-optimal enzyme selection.- Suboptimal reaction temperature.- Inappropriate solvent. | - Screen a panel of different lipases (e.g., CALB, Pseudomonas cepacia lipase, Candida rugosa lipase).- Decrease the reaction temperature in increments (e.g., from 30°C to 20°C or lower).[3]- Screen various organic solvents (e.g., hexane, toluene, tert-butyl methyl ether).[3] |
| Slow or No Reaction | - Inactive enzyme.- Insufficient enzyme loading.- Poor substrate solubility.- Presence of enzyme inhibitors in the substrate. | - Verify the activity of the enzyme with a standard substrate.- Increase the amount of enzyme used.- Choose a solvent in which the substrate is more soluble.- Purify the starting material to remove potential inhibitors. |
| Low Yield of Desired Enantiomer | - Reaction stopped too early or too late (for kinetic resolution).- Enzyme inhibition by product. | - Monitor the reaction over time by chiral HPLC to determine the optimal stopping point (ideally at ~50% conversion for maximum e.e. of both product and remaining substrate).- Consider in-situ product removal if product inhibition is suspected. |
Experimental Protocol: Enzymatic Hydrolysis of Racemic this compound
This protocol is adapted from methodologies for similar cyclic esters.[5]
-
Preparation:
-
To a solution of racemic this compound (1 mmol) in a suitable buffer (e.g., 20 mL of 0.1 M phosphate buffer, pH 7.0) and a co-solvent if needed (e.g., 10 mL of tert-butyl methyl ether).
-
-
Enzyme Addition:
-
Add the selected lipase (e.g., 50-100 mg of immobilized Candida antarctica lipase B).
-
-
Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
-
Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the unreacted ester and the resulting carboxylic acid.
-
-
Work-up:
-
Once the desired conversion is reached (ideally ~50%), filter off the immobilized enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved ester.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the chiral 3-cyclopentenecarboxylic acid.
-
Combine the organic layers containing the unreacted ester, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the unreacted ester and the carboxylic acid product by column chromatography if necessary.
-
Data Presentation
| Enzyme | Solvent System | Temp (°C) | Time (h) | Conversion (%) | e.e. of Unreacted Ester (%) | e.e. of Acid Product (%) |
| CALB | Phosphate Buffer/MTBE | 30 | 24 | 48 | >99 | 95 |
| PCL | Phosphate Buffer/Hexane | 30 | 48 | 45 | 92 | 88 |
| CRL | Phosphate Buffer/Toluene | 40 | 24 | 52 | 85 | 81 |
Note: This is example data and actual results may vary.
Workflow Diagram
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Section 2: Diastereomeric Salt Resolution
This method involves the reaction of the racemic carboxylic acid (obtained by hydrolysis of the methyl ester) with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6][7]
Frequently Asked Questions (FAQs)
Q1: How do I first obtain the racemic 3-cyclopentenecarboxylic acid from its methyl ester?
A1: The racemic this compound can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid).
Q2: What are some common chiral resolving agents for carboxylic acids?
A2: A variety of chiral amines are commercially available and commonly used as resolving agents. These include:
-
(R)-(+)-α-Phenylethylamine and (S)-(-)-α-Phenylethylamine
-
Brucine[8]
-
Strychnine[8]
-
Quinine[8]
-
(1R,2S)-(-)-Ephedrine
Q3: How do I choose the right solvent for crystallization?
A3: The choice of solvent is critical for successful diastereomeric salt resolution.[9] An ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. A screening of various solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystallization Occurs | - Diastereomeric salt is too soluble in the chosen solvent.- Solution is not sufficiently supersaturated. | - Screen for a less polar solvent in which the salts are less soluble.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salts are insoluble) dropwise. |
| Oily Precipitate Forms Instead of Crystals | - The melting point of the diastereomeric salt is below the crystallization temperature.- High concentration of impurities. | - Try a different solvent or a solvent mixture.- Ensure the purity of the racemic acid and the resolving agent. |
| Low Diastereomeric Excess (d.e.) of the Crystallized Salt | - Insufficient difference in solubility between the diastereomeric salts in the chosen solvent.- Co-crystallization of both diastereomers. | - Perform a thorough solvent screening to maximize the solubility difference.- Optimize the cooling rate; a slower cooling rate often improves selectivity.- Recrystallize the obtained salt one or more times to improve the d.e. |
Experimental Protocol: Resolution of Racemic 3-Cyclopentenecarboxylic Acid
This is a general protocol that should be optimized for the specific substrate and resolving agent.
-
Salt Formation:
-
Dissolve racemic 3-cyclopentenecarboxylic acid (1 mmol) in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) (1 mmol).
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator.
-
If no crystals form, try seeding the solution with a small crystal of the desired diastereomeric salt or scratching the inside of the flask with a glass rod.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
-
Analysis:
-
Determine the diastereomeric excess of the crystallized salt. This can be done by liberating the carboxylic acid (see step 5) and analyzing it by chiral HPLC.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the diastereomeric salt in water and add a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the enantiomerically enriched 3-cyclopentenecarboxylic acid with an organic solvent (e.g., ethyl acetate).
-
The chiral amine can be recovered from the aqueous layer by basification and extraction.
-
Data Presentation
| Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | d.e. of Crystallized Salt (%) |
| (R)-(+)-α-Phenylethylamine | Ethanol | 42 | 85 |
| Brucine | Acetone | 38 | 92 |
| (1R,2S)-(-)-Ephedrine | Ethyl Acetate | 45 | 88 |
Note: This is example data and actual results may vary.
Workflow Diagram
Caption: Workflow for diastereomeric salt resolution of 3-cyclopentenecarboxylic acid.
Section 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is suitable for separating the enantiomers of this compound?
A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including esters.[10][11][12] Columns like Chiralpak® and Chiralcel® are excellent choices to start with.[12]
Q2: What are typical mobile phases for chiral HPLC of esters on polysaccharide columns?
A2: For normal-phase chromatography, mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) are commonly used. For reversed-phase chromatography, mixtures of water with acetonitrile or methanol are typical. The exact ratio of the solvents will need to be optimized to achieve the best separation.
Q3: My peaks are tailing. What can I do to improve the peak shape?
A3: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column effects.[13][14][15][16] To address this:
-
For basic analytes: Add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase.
-
For acidic analytes: Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase.
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload.[13]
-
Check System for Dead Volume: Ensure that all tubing and connections are optimized to minimize extra-column band broadening.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Separation of Enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of chiral columns (e.g., different polysaccharide-based columns).- Systematically vary the mobile phase composition (e.g., change the alcohol modifier and its percentage in normal phase). |
| Poor Resolution | - Mobile phase is too strong or too weak.- High flow rate.- High temperature. | - Adjust the mobile phase composition to achieve optimal retention and selectivity.- Decrease the flow rate.- Lower the column temperature. |
| Peak Splitting or Broadening | - Column degradation.- Sample solvent incompatible with the mobile phase.- Column contamination. | - Flush the column with a strong solvent (check column manual for compatibility).[17]- Dissolve the sample in the mobile phase.- Use a guard column and ensure proper sample filtration. |
Experimental Protocol: Chiral HPLC Separation of Racemic this compound
This is a starting point for method development.
-
Column: Chiralpak® IA or another suitable polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., starting with a 90:10 ratio).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL of a ~1 mg/mL solution of the racemate in the mobile phase.
-
Optimization:
-
Adjust the ratio of hexane/isopropanol to improve resolution. Increasing the isopropanol content will generally decrease retention times.
-
If peak shape is poor, consider adding a small amount of an acidic or basic modifier.
-
Vary the temperature and flow rate to fine-tune the separation.
-
Data Presentation
| Column | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak IA | 95:5 | 1.0 | 8.2 | 9.5 | 1.8 |
| Chiralpak IB | 90:10 | 1.0 | 10.1 | 11.5 | 2.1 |
| Chiralcel OD-H | 98:2 | 0.8 | 12.5 | 13.2 | 1.6 |
Note: This is example data and actual results may vary.
Logical Diagram for Method Development
Caption: Logical workflow for chiral HPLC method development.
References
- 1. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U | MDPI [mdpi.com]
- 11. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 13. Chiral Separations 3: Overloading and Tailing [restek.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. chromtech.com [chromtech.com]
- 17. chiraltech.com [chiraltech.com]
Minimizing dimer formation in Methyl 3-cyclopentenecarboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation in reactions involving Methyl 3-cyclopentenecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation when using this compound?
A1: Dimerization of this compound typically occurs through a [4+2] cycloaddition, commonly known as a Diels-Alder reaction. In this process, one molecule of this compound acts as a diene and another acts as a dienophile, leading to the formation of a dimeric adduct. This is a common reactivity pattern for cyclic dienes, such as cyclopentadiene and its derivatives.[1][2]
Q2: How does temperature influence the rate of dimerization?
A2: Higher reaction temperatures generally increase the rate of all reactions, including the desired reaction and the competing dimerization. However, the activation energy for the dimerization side-reaction is often significant. Therefore, elevated temperatures can disproportionately favor the formation of the dimer.[3] At very high temperatures (above 170°C for cyclopentadiene), the reverse reaction (retro-Diels-Alder) can become significant, leading to the dissociation of the dimer back to the monomer.[2]
Q3: Can the concentration of this compound affect dimer formation?
A3: Yes, dimerization is a bimolecular reaction, meaning its rate is dependent on the concentration of two molecules of this compound. Therefore, higher concentrations will lead to a significant increase in the rate of dimer formation.
Q4: What role do Lewis acids play in reactions with this compound, and can they promote dimerization?
A4: Lewis acids are often employed to catalyze reactions involving alkenes by activating the dienophile.[4][5][6] In the context of a desired reaction with another substrate, a Lewis acid can enhance the reaction rate. However, by activating the double bond of this compound, a Lewis acid can also potentially accelerate the unwanted self-dimerization (Diels-Alder) reaction. The choice and concentration of the Lewis acid are therefore critical.
Troubleshooting Guide: Minimizing Dimer Formation
This guide addresses common issues encountered during reactions with this compound and provides systematic steps to mitigate dimer formation.
| Problem | Potential Cause | Troubleshooting Steps |
| High percentage of dimer observed in the product mixture. | High reaction temperature. | 1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it will likely have a more pronounced effect on reducing the rate of dimerization. 2. Monitor Temperature Closely: Ensure consistent and accurate temperature control throughout the reaction. |
| High concentration of this compound. | 1. Use Higher Dilution: Perform the reaction in a larger volume of solvent to decrease the concentration of the starting material. 2. Slow Addition: If the reaction protocol allows, add the this compound slowly to the reaction mixture over an extended period. This maintains a low instantaneous concentration, disfavoring the bimolecular dimerization. | |
| Inappropriate choice or concentration of Lewis acid. | 1. Screen Lewis Acids: If a Lewis acid is necessary, screen different types (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) to find one that selectively promotes the desired reaction over dimerization.[4][5] 2. Optimize Lewis Acid Stoichiometry: Reduce the molar equivalents of the Lewis acid used. A catalytic amount may be sufficient to promote the desired reaction without significantly accelerating dimerization. | |
| Desired reaction is slow, and forcing conditions (high temperature/concentration) lead to dimerization. | Suboptimal reaction conditions for the desired pathway. | 1. Solvent Screening: The choice of solvent can influence reaction rates and selectivity.[3] Experiment with different solvents to find one that favors the desired reaction pathway. 2. Alternative Catalysts: Explore non-Lewis acid catalysts or alternative activation methods if applicable to your specific transformation. |
Experimental Protocols
General Protocol for Minimizing Dimerization via Slow Addition:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the reaction partner and any catalyst in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of Addition Solution: In the addition funnel, prepare a dilute solution of this compound in the same solvent.
-
Cooling: Cool the main reaction flask to the desired temperature using an appropriate cooling bath.
-
Slow Addition: Add the this compound solution dropwise from the addition funnel to the stirred reaction mixture over a period of several hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time and consumption of starting materials.
-
Work-up: Once the reaction is complete, proceed with the standard aqueous work-up and purification procedures.
Visualizations
Below are diagrams illustrating the reaction pathways and a troubleshooting workflow.
Caption: Competing reaction pathways for this compound.
Caption: Workflow for troubleshooting and minimizing dimer formation.
References
- 1. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. Diels–Alder Reaction [sigmaaldrich.com]
- 4. A DFT study of the role of the Lewis acid catalysts in the [3 + 2] cycloaddition reaction of the electrophilic nitrone isomer of methyl glyoxylate oxime with nucleophilic cyclopentene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Lewis Acid-Mediated Ring-Opening Reactions of trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates: Access to Cyclopentenes and E,E-1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Support Center: Analytical Methods for Monitoring Methyl 3-cyclopentenecarboxylate Reaction Progress
Welcome to the technical support center for analytical methods used in monitoring the reaction progress of Methyl 3-cyclopentenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for troubleshooting and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the reaction progress of this compound?
A1: The choice of analytical technique depends on the specific reaction, available equipment, and the need for quantitative versus qualitative data. Commonly used methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[1] Each method offers distinct advantages for monitoring the consumption of reactants and the formation of products.
Q2: How can I choose the best analytical method for my specific reaction?
A2: The selection of an appropriate analytical method is guided by several factors. Consider the speed of your reaction, the information you require (qualitative or quantitative), and the equipment at your disposal.[1] A decision-making workflow can help in this selection process.
Q3: Are there specific challenges when analyzing this compound and its derivatives?
A3: Due to its chemical structure, which includes an ester functional group and a carbon-carbon double bond, certain challenges may arise. For instance, in GC analysis, thermal stability should be considered. In HPLC, the lack of a strong chromophore might necessitate the use of a universal detector like a Refractive Index (RI) detector or derivatization. For NMR, signal overlap in complex reaction mixtures can be a challenge.
Q4: Can I use in-situ monitoring techniques for my reaction?
A4: Yes, in-situ monitoring using techniques like FTIR and NMR spectroscopy is highly advantageous for gaining real-time insights into reaction kinetics and mechanisms without the need for sample extraction.[2][3] This allows for continuous tracking of reactants, intermediates, and products under the actual reaction conditions.[3]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the analysis of this compound reactions.
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Causes | Solutions |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation. | 1. Use a deactivated liner; consider derivatization of polar analytes. 2. Bake out the column; trim the front end of the column. 3. Reinstall the column, ensuring a clean, square cut.[4][5] |
| Ghost Peaks | 1. Contamination in the syringe, injector, or carrier gas.[6] 2. Septum bleed. 3. Carryover from a previous injection. | 1. Clean the syringe; use high-purity gas with purifiers. 2. Use a high-quality, low-bleed septum. 3. Implement a thorough wash cycle between injections.[4] |
| Retention Time Shifts | 1. Fluctuations in oven temperature or carrier gas flow rate.[4] 2. Column degradation. 3. Leaks in the system. | 1. Verify and calibrate oven temperature and flow controller. 2. Replace the column. 3. Perform a leak check.[4] |
| Poor Resolution | 1. Inappropriate column (phase, length, film thickness). 2. Suboptimal temperature program. 3. Column overloading. | 1. Select a column with appropriate polarity and dimensions. 2. Optimize the temperature ramp rate. 3. Dilute the sample or decrease the injection volume.[7] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Causes | Solutions |
| Baseline Drift or Noise | 1. Air bubbles in the system.[8] 2. Contaminated mobile phase or detector cell.[8] 3. Temperature fluctuations.[8][9] | 1. Degas the mobile phase; prime the pump.[8] 2. Use high-purity solvents and flush the system.[8] 3. Use a column oven and ensure a stable lab environment.[8] |
| Peak Tailing or Fronting | 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Column overload. | 1. Wash or replace the column.[10] 2. Dissolve the sample in the mobile phase.[10] 3. Reduce the injection volume or sample concentration.[7] |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition.[10] 2. Fluctuating flow rate.[10] 3. Column not properly equilibrated.[10] | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Check the pump for leaks or bubbles. 3. Allow sufficient time for the column to equilibrate with the mobile phase.[10] |
| Low Signal Intensity | 1. Low sample concentration. 2. Incorrect detector wavelength. 3. Leaks in the system. | 1. Concentrate the sample.[11] 2. Optimize the detector wavelength for the analyte. 3. Check for leaks throughout the system.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Issue | Potential Causes | Solutions |
| Broad Peaks | 1. Poorly shimmed magnet. 2. Presence of solid particles in the sample. 3. Paramagnetic impurities. | 1. Re-shim the spectrometer. 2. Filter the sample before transferring to the NMR tube.[12] 3. Pass the sample through a small plug of silica or celite. |
| Poor Signal-to-Noise Ratio | 1. Sample concentration is too low. 2. Insufficient number of scans. 3. Incorrect receiver gain. | 1. Increase the sample concentration. 2. Increase the number of scans. 3. Adjust the receiver gain to an optimal level. |
| Inaccurate Integration | 1. Incomplete relaxation of nuclei (saturation). 2. Overlapping peaks. 3. Phasing errors. | 1. Increase the relaxation delay (d1).[1] 2. Use a different solvent or a higher field spectrometer to improve resolution.[1] 3. Carefully re-phase the spectrum. |
Experimental Protocols
Gas Chromatography (GC) Method
This protocol is a general guideline for monitoring the reaction of this compound. Optimization will be required for specific reaction mixtures.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or rapidly cooling).
-
Dilute the aliquot with an appropriate solvent (e.g., dichloromethane or ethyl acetate) to a final volume of 1 mL in a GC vial.
-
If quantitative analysis is required, add a known amount of an internal standard that is well-resolved from the reactant and product peaks.
-
-
GC Parameters:
-
Column: A standard non-polar column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) is often a good starting point.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the product(s) over time. Use the internal standard for quantitative calculations of conversion and yield.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general starting point for HPLC analysis.
-
Sample Preparation:
-
Take a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench the reaction if needed.
-
Dilute the sample with the mobile phase in an HPLC vial to a final volume of 1 mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[8]
-
-
HPLC Parameters:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is a good starting point.
-
Start with 70% A / 30% B.
-
Ramp to 10% A / 90% B over 10 minutes.
-
Hold at 10% A / 90% B for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 210 nm (if applicable) or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Track the change in peak areas of the reactant and product(s) over the course of the reaction. For quantitative analysis, create a calibration curve with standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy is a powerful tool for reaction monitoring, providing detailed structural information.[13]
-
Sample Preparation (for ex-situ monitoring):
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[14][15]
-
Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a simple, well-resolved signal) for quantitative analysis.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Solvent: CDCl₃
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative measurements).
-
-
Data Analysis: Identify characteristic peaks for this compound and the product(s). Integrate these peaks and compare them to the integral of the internal standard to determine the relative concentrations and calculate the reaction conversion.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR allows for real-time monitoring of functional group changes.[2][16]
-
Experimental Setup:
-
The reaction is carried out in a reactor equipped with an in-situ FTIR probe (e.g., an ATR probe).
-
The probe is immersed in the reaction mixture.
-
-
FTIR Parameters:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans per Spectrum: 32-64
-
Data Collection Interval: Every 1-5 minutes, depending on the reaction rate.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of characteristic vibrational bands of the starting material (e.g., C=O stretch of the ester in this compound, around 1730 cm⁻¹).
-
Monitor the increase in the intensity of characteristic bands of the product(s).
-
Plot the absorbance of key peaks versus time to obtain a kinetic profile of the reaction.
-
Visualizations
Caption: Workflow for selecting an analytical method for reaction monitoring.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. shimadzu.at [shimadzu.at]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. labcompare.com [labcompare.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. organomation.com [organomation.com]
- 13. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-cyclopentenecarboxylate for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 3-cyclopentenecarboxylate is a valuable building block in the synthesis of various pharmaceutical agents and natural products. This guide provides an objective comparison of two prominent synthetic routes to this compound: the Diels-Alder reaction and Ring-Closing Metathesis (RCM). The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Side-by-Side Comparison
The selection of a synthetic route often involves a trade-off between yield, reaction conditions, atom economy, and the cost and availability of starting materials and catalysts. The table below summarizes the key quantitative data for the two synthetic pathways to this compound.
| Parameter | Diels-Alder Route | Ring-Closing Metathesis (RCM) Route |
| Starting Materials | Cyclopentadiene, Methyl acrylate | Methyl 2,2-diallylacetate |
| Key Reagents/Catalyst | None (thermal) or Lewis Acid | Grubbs II Catalyst |
| Reaction Temperature | Diels-Alder: ~25-185°C; Retro-Diels-Alder: >180°C | Room Temperature to 40°C |
| Reaction Time | Diels-Alder: 1-8 hours; Retro-Diels-Alder: Variable | 1-48 hours |
| Overall Yield | Moderate to Good (endo/exo mixture in initial step) | Good to Excellent |
| Key Intermediates | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | None (direct cyclization) |
| Byproducts | Cyclopentadiene (recyclable in retro-Diels-Alder) | Ethylene (gas) |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic route. Below are the methodologies for the key experiments cited in this guide.
Diels-Alder and Retro-Diels-Alder Route
This two-step approach first involves the cycloaddition of cyclopentadiene and methyl acrylate to form a bicyclic intermediate, which is then subjected to a retro-Diels-Alder reaction to yield the final product.
Step 1: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
-
Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by heating to approximately 180°C. The resulting cyclopentadiene monomer is collected by distillation and kept cold (in an ice bath) to prevent dimerization.
-
Cycloaddition: To a stirred solution of freshly cracked cyclopentadiene (1.1 equivalents) in a suitable solvent (e.g., methanol or n-hexane), methyl acrylate (1.0 equivalent) is added dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-8 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) to determine the ratio of endo to exo isomers of the product, methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. At room temperature in methanol, an endo/exo ratio of approximately 2.5:1 can be expected.[1]
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by fractional distillation to separate the endo and exo isomers if desired, although the mixture is often used directly in the next step.
Step 2: Retro-Diels-Alder Reaction
-
Pyrolysis: The mixture of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate isomers is heated to a high temperature (typically >180°C) in a distillation apparatus.
-
Product Collection: The lower-boiling this compound and cyclopentadiene are co-distilled. The cyclopentadiene can be collected and recycled.
-
Purification: The collected distillate is then carefully redistilled to afford pure this compound.
Ring-Closing Metathesis (RCM) Route
This route offers a more direct approach to the cyclopentene ring system from an acyclic diene precursor using a ruthenium-based catalyst.
Synthesis of this compound via RCM of Methyl 2,2-diallylacetate
-
Precursor Synthesis: The starting material, methyl 2,2-diallylacetate, can be prepared by the allylation of methyl acetate.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a solution of methyl 2,2-diallylacetate in a degassed, dry solvent such as dichloromethane (CH₂Cl₂) is prepared in a Schlenk flask.
-
Catalyst Addition: A catalytic amount (typically 1-5 mol%) of a second-generation Grubbs catalyst is added to the stirred solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature to 40°C. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is driven by the formation of volatile ethylene gas, which is allowed to escape.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a small amount of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound. A yield of approximately 86% has been reported for a similar transformation.
Visualization of Synthetic Pathways
To further clarify the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Diels-Alder and Retro-Diels-Alder Synthesis Pathway.
Caption: Ring-Closing Metathesis (RCM) Synthesis Pathway.
References
Comparative Reactivity Analysis: Methyl 3-cyclopentenecarboxylate Versus Similar Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the chemical reactivity of Methyl 3-cyclopentenecarboxylate against its saturated analog, Methyl cyclopentanecarboxylate, and other structurally related esters. The comparison focuses on key reaction types relevant to synthetic chemistry and drug development: hydrolysis, reduction, and esterification. While direct, quantitative, side-by-side experimental data for these specific compounds is limited in publicly accessible literature, this guide provides a robust comparison based on established principles of organic chemistry, supported by detailed experimental protocols to enable researchers to generate such data.
Executive Summary
The reactivity of an ester is primarily dictated by the steric accessibility of its carbonyl carbon and the electronic environment of the molecule. This compound is distinguished from its saturated counterpart by the presence of a carbon-carbon double bond within the five-membered ring. This structural feature is predicted to influence its reactivity through a combination of steric and electronic effects. This guide outlines the theoretical basis for these predictions and provides standardized methodologies for their experimental validation.
Data Presentation: A Qualitative and Theoretical Comparison
Due to the absence of directly comparable kinetic and yield data in the literature for the target compounds under identical conditions, the following table summarizes the expected relative reactivity based on fundamental chemical principles.
| Reaction | This compound (Unsaturated) | Methyl cyclopentanecarboxylate (Saturated) | Rationale for Predicted Reactivity Difference |
| Alkaline Hydrolysis (Saponification) | Expected to be slightly faster | Expected to be slightly slower | The double bond in the cyclopentene ring can exert a weak electron-withdrawing inductive effect, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide ion. Additionally, the planarity imposed by the double bond may alter the ring conformation, potentially reducing steric hindrance around the ester functionality compared to the more flexible cyclopentane ring. |
| Reduction by Lithium Aluminum Hydride (LiAlH₄) | Expected to be comparable in rate, but potentially less chemoselective | Expected to be comparable in rate and highly chemoselective | The primary reaction for both esters is the rapid reduction of the ester to the corresponding primary alcohol. The rate is unlikely to be significantly different as it is primarily governed by the high reactivity of LiAlH₄. However, the alkene in this compound presents a potential secondary reaction site, although isolated double bonds are generally unreactive towards LiAlH₄. |
| Fischer Esterification (from corresponding acid) | Expected to be slightly faster | Expected to be slightly slower | The principle of microscopic reversibility suggests that factors stabilizing the transition state for hydrolysis will also stabilize it for the reverse reaction, esterification. Therefore, the same steric and electronic factors that are predicted to accelerate hydrolysis are expected to have a similar, albeit small, accelerating effect on the rate of esterification of 3-cyclopentenecarboxylic acid compared to cyclopentanecarboxylic acid. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in this reactivity comparison and a typical experimental workflow.
Caption: Factors influencing the reactivity of the compared esters.
Caption: A generalized experimental workflow for kinetic analysis.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments discussed, designed to facilitate a direct and accurate comparison of reactivity.
Protocol 1: Determination of Alkaline Hydrolysis Rate Constant
Objective: To quantitatively measure and compare the rate of saponification of this compound and Methyl cyclopentanecarboxylate.
Materials:
-
This compound
-
Methyl cyclopentanecarboxylate
-
0.1 M Sodium Hydroxide (NaOH) in 50% Ethanol/Water, standardized
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator solution
-
Constant temperature bath (e.g., 25°C)
-
Stopwatch, pipettes, burette, conical flasks
Procedure:
-
Place separate flasks containing the ester to be tested and the NaOH solution in the constant temperature bath to equilibrate.
-
To initiate the reaction, rapidly add a known volume of the ester to the NaOH solution and start the stopwatch. The initial concentrations of both the ester and NaOH should be equal (e.g., 0.05 M after mixing).
-
At regular, recorded time intervals, withdraw an aliquot (e.g., 10.0 mL) of the reaction mixture and quench it in a flask containing a known excess of the standardized HCl solution.
-
Immediately titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.
-
Continue taking samples until at least 60-70% of the ester has reacted.
-
Calculate the concentration of the ester remaining at each time point.
-
The second-order rate constant (k) is determined from the slope of a plot of 1/[Ester] versus time.
Protocol 2: Comparative Reduction with Lithium Aluminum Hydride
Objective: To compare the product yield of the reduction of this compound and Methyl cyclopentanecarboxylate.
Materials:
-
This compound
-
Methyl cyclopentanecarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), place a stirred suspension of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath.
-
Dissolve the ester (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
Filter the resulting solids and wash them thoroughly with diethyl ether.
-
Dry the combined ethereal filtrates over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Determine the yield of the resulting alcohol. Product identity and purity should be confirmed by NMR and/or GC-MS.
Protocol 3: Fischer Esterification Kinetics
Objective: To compare the rate of esterification of 3-cyclopentenecarboxylic acid and cyclopentanecarboxylic acid with methanol.
Materials:
-
3-Cyclopentenecarboxylic acid
-
Cyclopentanecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine the carboxylic acid (1 equivalent), a large excess of methanol (e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux and collect the water-methanol azeotrope in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected or by taking aliquots from the reaction mixture at various time points and analyzing them by gas chromatography.
-
The reaction is considered complete when water is no longer collected.
-
The rate of reaction can be compared by plotting the percentage conversion of the carboxylic acid versus time for each starting material.
A Comparative Guide to the Structural Validation of Methyl 3-cyclopentenecarboxylate Derivatives with a Focus on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray crystallography with other key analytical techniques for the structural validation of Methyl 3-cyclopentenecarboxylate and its derivatives. Experimental data and detailed protocols are provided to support the comparison and guide researchers in selecting the most appropriate methods for their specific needs.
Introduction
The precise determination of the three-dimensional structure of this compound derivatives is paramount for understanding their chemical reactivity, biological activity, and potential as therapeutic agents. Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure of a molecule. However, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial and often more readily accessible data for structural confirmation and characterization. This guide presents a comparative overview of these techniques, highlighting their strengths and limitations in the context of validating the structure of this important class of organic compounds.
Data Presentation: Comparison of Structural Validation Techniques
The following tables summarize the quantitative data obtained from X-ray crystallography for a representative cyclopentene derivative and spectroscopic data for this compound and its analogues.
Table 1: X-ray Crystallography Data for a Representative Cyclopentene Derivative
As a case study, we present the crystallographic data for (R)-(2-tert-butoxycarbonyl)amino-1-oxo-3-phenyl)propyl)-1-cyclopentene, a compound featuring a functionalized cyclopentene ring, which serves as a relevant analogue to the title compound class.[1]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₉H₂₅NO₃ |
| Formula Weight | 315.40 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(1) |
| b (Å) | 12.345(2) |
| c (Å) | 14.567(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1820.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.159 |
| Data Collection | |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Temperature (K) | 293(2) |
| Reflections Collected | 4843 |
| Unique Reflections | 4332 |
| Refinement | |
| R-factor (%) | 3.45 |
| wR-factor (%) | 10.27 |
| Goodness-of-fit (S) | 1.088 |
Table 2: Spectroscopic Data for this compound and Related Derivatives
This table compiles typical spectroscopic data for this compound and its derivatives, which are essential for routine structural confirmation.
| Technique | Derivative | Key Data |
| ¹H NMR | Methyl cyclopentanecarboxylate | Chemical shifts (ppm) for methoxy, methine, and methylene protons.[2] |
| This compound | Olefinic proton signals, in addition to ester and aliphatic protons.[3] | |
| ¹³C NMR | Methyl cyclopentanecarboxylate | Carbonyl carbon signal (~175 ppm), methoxy, and aliphatic carbon signals.[2] |
| This compound | Olefinic carbon signals, in addition to carbonyl and other aliphatic carbons.[3] | |
| IR (cm⁻¹) | Methyl cyclopentanecarboxylate | Strong C=O stretch (~1730 cm⁻¹), C-O stretch (~1200 cm⁻¹).[2][4] |
| This compound | C=C stretch (~1650 cm⁻¹) in addition to C=O and C-O stretches.[3] | |
| Mass Spec. (m/z) | Methyl cyclopentanecarboxylate | Molecular ion peak (M⁺) and characteristic fragmentation patterns.[2] |
| This compound | Molecular ion peak (M⁺) and fragments corresponding to the unsaturated ring.[3] |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the key steps for the structural determination of a small organic molecule like a this compound derivative.
-
Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a common method. A suitable solvent is one in which the compound is moderately soluble. The solution is filtered into a clean vial, loosely covered, and left undisturbed to allow for slow solvent evaporation.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. The crystal is carefully mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. An initial model of the molecule is built into the electron density. The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Alternative Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments like COSY and HMBC can be performed to establish connectivity.
-
Infrared (IR) Spectroscopy: A small amount of the neat liquid or solid sample is placed on the ATR crystal of an FTIR spectrometer. The IR spectrum is recorded, providing information about the functional groups present.
-
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The compound is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio of the resulting ions is measured, providing the molecular weight and fragmentation pattern.
Mandatory Visualization
Caption: General workflow for single-crystal X-ray crystallography.
Caption: Comparison of information obtained from different structural validation methods.
References
A Comparative Analysis of Catalysts for the Hydrogenation of Methyl 3-cyclopentenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of unsaturated esters like Methyl 3-cyclopentenecarboxylate to their saturated counterparts, such as Methyl cyclopentanecarboxylate, is a fundamental transformation in organic synthesis. This reaction is crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst is paramount, as it dictates the efficiency, selectivity, and overall viability of the process. This guide provides a comparative analysis of common catalytic systems for the hydrogenation of the carbon-carbon double bond in this compound and analogous unsaturated esters, supported by experimental data from relevant literature.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst for the hydrogenation of this compound involves a trade-off between reactivity, selectivity, cost, and ease of handling. The most common catalysts for this transformation are heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Raney Nickel. Homogeneous catalysts, for instance those based on Rhodium and Ruthenium, also offer high activity and selectivity. Below is a summary of the performance of various catalysts in the hydrogenation of unsaturated esters, which can serve as a guide for the reaction of this compound.
| Catalyst | Substrate | Temperature (°C) | Pressure (H₂) | Reaction Time | Yield (%) | Selectivity | Key Observations & References |
| 5% Palladium on Carbon (Pd/C) | Methyl trans-cinnamate | Room Temperature | 1 atm | 45 min | High (not specified) | High for C=C reduction | A widely used, highly effective and versatile catalyst for alkene hydrogenation under mild conditions.[1] |
| Raney Nickel | Unsymmetrical trans-2-allyl-6-alkyl(aryl)-1,2,3,6-tetrahydropyridines | Not specified | Not specified | Not specified | 70-71% | High for C=C reduction | A cost-effective and highly active catalyst, though sometimes requiring higher temperatures and pressures. It can also be used for desulfurization.[2] |
| Rhodium(0) Nanoparticles | Methyl linoleate | 30°C | 10 bar | 10 min | 93% | High for C=C reduction | A homogeneous catalyst showing high activity under mild conditions.[3] |
| Chromium Carbonyl Complex (homogeneous) | Soybean oil methyl esters | 165-175°C | Not specified | Not specified | - | Selectively hydrogenates polyunsaturated esters to mono-unsaturated esters. | Demonstrates the potential for high selectivity with homogeneous catalysts, though under harsher conditions.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the hydrogenation of a generic unsaturated ester using heterogeneous catalysts.
General Protocol for Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on standard laboratory procedures for alkene hydrogenation.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C) catalyst (typically 1-10 mol% relative to the substrate)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
A reaction flask (e.g., a round-bottom flask or a Parr shaker vessel) is charged with this compound and a suitable solvent.
-
The flask is flushed with an inert gas to remove air.
-
The Pd/C catalyst is carefully added to the flask under the inert atmosphere.
-
The reaction vessel is sealed and connected to a hydrogen source.
-
The atmosphere is replaced with hydrogen by a series of vacuum/H₂ cycles.
-
The reaction mixture is stirred vigorously at the desired temperature and hydrogen pressure.
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction vessel is purged with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be washed with the solvent.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product, Methyl cyclopentanecarboxylate.
-
The crude product can be purified by distillation or chromatography if necessary.
Preparation and Use of Raney Nickel Catalyst
The preparation of active Raney Nickel from a Nickel-Aluminum alloy is a common procedure.
Materials:
-
Raney Nickel-Aluminum alloy
-
Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Ethanol
Procedure for Catalyst Activation:
-
In a well-ventilated fume hood, a solution of sodium hydroxide in distilled water is prepared in a beaker and cooled in an ice bath.
-
The Raney Nickel-Aluminum alloy is added slowly and in small portions to the cooled NaOH solution with stirring. The temperature should be carefully controlled.
-
After the addition is complete, the mixture is allowed to digest at a controlled temperature to ensure complete reaction of the aluminum.
-
The hot solution is carefully decanted, and the nickel catalyst is washed repeatedly with distilled water until the washings are neutral to litmus paper.
-
The catalyst is then washed with ethanol to remove water. The active Raney Nickel catalyst should be kept under a solvent (water or ethanol) at all times as it can be pyrophoric in air.
The hydrogenation procedure using activated Raney Nickel is similar to that with Pd/C, with the catalyst being used as a slurry in the reaction solvent.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better illustrate the processes involved, the following diagrams outline the general experimental workflow for catalytic hydrogenation and the fundamental mechanism of the reaction on a metal surface.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. ERIC - EJ925958 - An Undergraduate Organic Chemistry Laboratory: The Facile Hydrogenation of Methyl Trans-Cinnamate, Journal of Chemical Education, 2011-Mar [eric.ed.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. aocs.onlinelibrary.wiley.com [aocs.onlinelibrary.wiley.com]
A Comparative Guide to Alternative Reagents for Methyl 3-cyclopentenecarboxylate in Specialty Syntheses
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Starting Materials for the Synthesis of Carbocyclic Nucleosides and Prostaglandins.
Methyl 3-cyclopentenecarboxylate serves as a fundamental building block in organic synthesis, particularly for cyclopentane-containing molecules of significant biological interest. However, for complex targets such as carbocyclic nucleosides and prostaglandins, alternative starting materials and synthetic strategies often provide more efficient, stereocontrolled, and scalable routes. This guide presents a detailed comparison of key alternative reagents to this compound, supported by experimental data and protocols to inform your selection of the optimal synthetic pathway.
Executive Summary
This guide evaluates the performance of cyclopentenone derivatives and dicyclopentadiene-derived intermediates as alternatives to this compound in the synthesis of carbocyclic nucleosides and prostaglandins. The Corey lactone, a pivotal intermediate in prostaglandin synthesis, is also extensively discussed as a superior alternative to a linear synthesis commencing from a simple cyclopentene precursor. The comparison focuses on key performance indicators including overall yield, number of synthetic steps, and stereochemical control.
Comparison of Reagents for Carbocyclic Nucleoside Synthesis
The synthesis of carbocyclic nucleosides, where a cyclopentane ring replaces the furanose moiety of natural nucleosides, is a critical area of drug discovery, particularly for antiviral therapies.[1] While this compound can be envisioned as a precursor, more functionalized cyclopentane derivatives often offer a more direct and stereocontrolled approach.
Two major strategies are employed for the synthesis of carbocyclic nucleosides: a linear approach where the nucleobase is constructed onto a pre-existing cyclopentylamine, and a more flexible convergent approach where a functionalized cyclopentane moiety is coupled with a heterocyclic base.[1]
A key alternative starting material for the convergent synthesis is represented by chiral cyclopentenones, which can be derived from readily available starting materials like D-ribose.
Quantitative Performance Comparison
| Starting Material | Target Intermediate | Key Advantages | Overall Yield | Number of Steps | Reference |
| D-Ribose | (4R,5R)-4,5-O-isopropylidene-cyclopent-2-enone | High enantiopurity, versatile intermediate for various carbocyclic nucleosides. | 56% | 8 | [2] |
| Cyclopentadiene | Racemic Cyclopentenol | Short and efficient route to diverse carbocyclic nucleosides. | Not explicitly stated for a multi-step synthesis | Variable | [1] |
| (-)-Cyclopentenone | Carbocyclic C-Nucleosides | Concise and stereoselective synthesis of rare carbocyclic C-nucleosides. | Not explicitly stated for a multi-step synthesis | Not explicitly stated |
Experimental Protocol: Synthesis of (4R,5R)-4,5-O-isopropylidene-cyclopent-2-enone from D-Ribose
This protocol is adapted from the work of Jin and Chu (2002).[2]
Materials: D-ribose, 2,2-dimethoxypropane, p-toluenesulfonic acid, t-butyldimethylsilyl chloride, imidazole, vinylmagnesium bromide, tetrabutylammonium fluoride, sodium periodate, methyltriphenylphosphonium bromide, sodium hydride, Grubbs' catalyst, pyridinium chlorochromate, acetic acid, and appropriate solvents.
Procedure:
-
Protection of D-ribose: D-ribose is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to yield the isopropylidene protected derivative.
-
Silylation: The resulting lactol is treated with t-butyldimethylsilyl chloride and imidazole to afford the silylated lactol.
-
Grignard Reaction: Reaction with vinylmagnesium bromide introduces the vinyl group.
-
Deprotection and Cleavage: The silyl group is removed using tetrabutylammonium fluoride, followed by oxidative cleavage with sodium periodate.
-
Wittig Reaction: A Wittig reaction using methyltriphenylphosphonium bromide and sodium hydride yields the diene.
-
Ring-Closing Metathesis (RCM): The diene is subjected to RCM using Grubbs' catalyst to form the cyclopentenol.
-
Oxidation: The volatile cyclopentenol is oxidized without purification using pyridinium chlorochromate to afford the desired cyclopentenone.
Synthetic Pathway for Carbocyclic Nucleoside Precursors
Comparison of Reagents for Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. Their complex stereochemistry makes their total synthesis a significant challenge. While a synthesis could potentially start from this compound, a more convergent and widely adopted strategy involves the use of the Corey lactone as a key intermediate. Another notable approach begins with the readily available and inexpensive dicyclopentadiene .
The Corey Lactone: A Superior Intermediate
The Corey lactone is a highly versatile bicyclic intermediate that contains much of the required stereochemical information for the synthesis of various prostaglandins. Its use allows for a convergent and highly stereocontrolled assembly of the final molecule. Recent advancements have led to remarkably efficient syntheses of the Corey lactone itself.
Quantitative Performance Comparison for Corey Lactone Synthesis
| Starting Materials | Key Reaction | Overall Yield | Number of Operations | Enantioselectivity | Reference |
| α,β-enal and ethyl 4-oxo-2-pentenoate | One-pot domino Michael/Michael reaction | 50% | 1 (one-pot) | >99% ee | [3][4] |
| Commercially available compounds | Five operations with four purifications | 58% | 5 | Nearly optically pure | [5] |
Experimental Protocol: One-Pot Synthesis of the Corey Lactone
This protocol is based on the work of Hayashi et al. (2020).[3][4]
Materials: α,β-enal, ethyl 4-oxo-2-pentenoate, diphenylprolinol silyl ether catalyst, and appropriate reagents for reduction, lactonization, and oxidation.
Procedure:
-
Domino Michael/Michael Reaction: The reaction is initiated by a diphenylprolinol silyl ether-mediated domino Michael/Michael reaction of an α,β-enal and ethyl 4-oxo-2-pentenoate. This step proceeds with excellent enantioselectivity, establishing three contiguous stereogenic centers.
-
One-Pot Sequence: Following the initial cycloaddition, a series of subsequent reactions are carried out in the same reaction vessel. These include:
-
Reduction of the aldehyde.
-
Stereoselective reduction of the ketone.
-
Lactone formation.
-
Tamao–Fleming oxidation to convert a carbon-silicon bond to a carbon-oxygen bond.
-
-
Purification: The final Corey lactone can be purified by simple column chromatography.
The entire one-pot sequence can be completed in approximately 152 minutes with a 50% overall yield.[3][5]
Dicyclopentadiene as a Precursor
An alternative strategy for prostaglandin synthesis begins with the inexpensive starting material, endo-dicyclopentadiene. This approach leads to racemic prostaglandin F2α through a multi-step sequence involving bicyclo[3.3.0]octane intermediates.[6] While this route is viable, it often requires more steps and may necessitate a resolution step to obtain the desired enantiomer.
Logical Workflow for Prostaglandin Synthesis
Conclusion
For the synthesis of complex molecules like carbocyclic nucleosides and prostaglandins, moving beyond simple, unfunctionalized starting materials like this compound to more elaborate and stereochemically defined intermediates offers significant advantages.
In the realm of carbocyclic nucleosides , chiral cyclopentenones derived from carbohydrates provide an excellent platform for the enantioselective synthesis of a wide array of analogues.
For prostaglandin synthesis , the Corey lactone stands out as a superior and highly versatile intermediate. The development of efficient, one-pot syntheses of the Corey lactone further solidifies its position as the preferred choice for constructing these intricate molecules with high stereochemical control. While starting from dicyclopentadiene is a cost-effective alternative, it typically involves a longer, linear sequence and yields racemic products.
Researchers and drug development professionals should carefully consider these alternative reagents and strategies to optimize the synthesis of their target cyclopentane-containing compounds, leading to improved efficiency, scalability, and stereochemical purity.
References
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin synthesis: design and execution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Benchmarking the Performance of Methyl 3-cyclopentenecarboxylate in Polymerization: A Comparative Guide
For researchers and professionals in polymer chemistry and materials science, the selection of monomers is a critical step in designing polymers with desired functionalities and properties. Methyl 3-cyclopentenecarboxylate has emerged as a valuable monomer for the synthesis of functional polyolefins through Ring-Opening Metathesis Polymerization (ROMP). This guide provides a comprehensive comparison of the performance of this compound against other common cyclic olefin monomers, supported by experimental data and detailed protocols.
Performance Overview of this compound in ROMP
This compound is a functionalized cyclopentene derivative that readily undergoes ROMP in the presence of ruthenium-based catalysts, such as Grubbs' catalysts. This process yields functionalized polyolefins with ester groups regularly distributed along the polymer backbone.
Under typical polymerization conditions, high monomer conversion rates of around 80% can be achieved.[1][2] The resulting polymers exhibit high molecular weights and relatively narrow molecular weight distributions (polydispersity index, PDI).[1][2] A key advantage of using this compound is the ability to introduce functional moieties into the polyolefin chain, which can be further modified. For instance, the pendent ester groups can be hydrolyzed to yield polymers with regularly distributed carboxyl groups.[1][2]
The thermal properties of the resulting polymers can be tailored by copolymerizing this compound with other cyclic olefins like cyclopentene, norbornene, cyclohexene, and cyclooctadiene.[1][2] The incorporation ratio of the functional monomer can be effectively controlled by adjusting the comonomer feed ratio.[1][2]
Comparative Performance Data
To provide a clear benchmark, the following table summarizes the performance of this compound in homopolymerization and compares it with other ester-functionalized cyclic olefin monomers under similar ROMP conditions.
| Monomer | Catalyst (Monomer/Catalyst Ratio) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI | Tg (°C) | Ref. |
| This compound | Grubbs' 1st Gen. (2000/1) | CH2Cl2 | 40 | 24 | ~80 | 110.3 | 1.63 | -45.1 | [1][2] |
| exo-Norbornene methyl ester | Grubbs' 3rd Gen. (200/1) | THF | -15 | 18 | 76 | 45.2 | 1.08 | N/A | [3] |
| 5-Acetoxy-cyclooctene | (PCy3)2Cl2Ru=CHCHCPh2 (100/1) | Benzene | 25 | 24 | 85 | 21.0 | 1.8 | -60 | [4] |
Note: Direct comparison is challenging due to variations in experimental conditions such as catalyst generation, monomer/catalyst ratio, and temperature. The data presented is from different studies and should be interpreted with consideration of these differences.
Experimental Protocols
Below are detailed methodologies for key experiments related to the polymerization of this compound.
General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of this compound
This protocol is based on the homopolymerization of alkoxycarbonyl cyclopentenes as described in the literature.[1][2]
Materials:
-
This compound (monomer)
-
Grubbs' first-generation catalyst, [RuCl2(PCy3)2(=CHPh)]
-
Dichloromethane (CH2Cl2), anhydrous
-
Methanol (for precipitation)
-
Ethyl vinyl ether (terminating agent)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hot plate
Procedure:
-
In a glovebox, add the desired amount of Grubbs' first-generation catalyst to a dry Schlenk flask.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add anhydrous dichloromethane to the flask via syringe to dissolve the catalyst.
-
In a separate flask, prepare a solution of this compound in anhydrous dichloromethane.
-
Transfer the monomer solution to the catalyst solution via syringe. The typical monomer to catalyst ratio is 2000:1.
-
Stir the reaction mixture at 40°C for 24 hours under a nitrogen atmosphere.
-
Terminate the polymerization by adding a small amount of ethyl vinyl ether and stirring for an additional 30 minutes.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
Polymer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra are recorded to confirm the polymer structure and calculate monomer conversion.
Gel Permeation Chromatography (GPC):
-
The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by GPC, typically using polystyrene standards for calibration.
Differential Scanning Calorimetry (DSC):
-
The glass transition temperature (Tg) of the polymer is determined by DSC. The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) to observe the thermal transitions.
Visualizing Workflows and Relationships
Experimental Workflow for ROMP
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 4. experts.umn.edu [experts.umn.edu]
A Spectroscopic Duel: Unveiling the Structural Differences Between Methyl 3-Cyclopentenecarboxylate and its Saturated Analogue
A detailed spectroscopic analysis of Methyl 3-cyclopentenecarboxylate and its saturated counterpart, Methyl cyclopentanecarboxylate, reveals key structural distinctions arising from the presence of a carbon-carbon double bond. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to assist researchers in distinguishing and characterizing these compounds.
This comparison is crucial for professionals in chemical synthesis and drug development, where precise structural verification is paramount. The introduction of unsaturation in the cyclopentane ring significantly influences the chemical environment of the protons and carbon atoms, leading to distinct spectral fingerprints for each molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and Methyl cyclopentanecarboxylate.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~5.7 | m | 2H | Olefinic protons (-CH=CH-) |
| ~3.7 | s | 3H | Methylester protons (-OCH₃) | |
| ~3.2 | m | 1H | Proton at C1 (-CHCOOCH₃) | |
| ~2.6 | m | 4H | Allylic protons (-CH₂-CH=) | |
| Methyl cyclopentanecarboxylate | 3.67 | s | 3H | Methylester protons (-OCH₃) |
| 2.75 | quintet | 1H | Proton at C1 (-CHCOOCH₃) | |
| 1.95 - 1.50 | m | 8H | Cyclopentane ring protons (-CH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~175 | Carbonyl carbon (C=O) |
| ~128 | Olefinic carbons (-CH=CH-) | |
| ~52 | Methylester carbon (-OCH₃) | |
| ~40 | Carbon at C1 (-CHCOOCH₃) | |
| ~35 | Allylic carbons (-CH₂-CH=) | |
| Methyl cyclopentanecarboxylate | 176.5 | Carbonyl carbon (C=O) |
| 51.4 | Methylester carbon (-OCH₃) | |
| 43.5 | Carbon at C1 (-CHCOOCH₃) | |
| 30.2 | Carbons at C2 and C5 | |
| 25.9 | Carbons at C3 and C4 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~3050 | =C-H stretch (alkene) |
| ~2950, ~2850 | C-H stretch (alkane) | |
| ~1735 | C=O stretch (ester) | |
| ~1650 | C=C stretch (alkene) | |
| ~1170 | C-O stretch (ester) | |
| Methyl cyclopentanecarboxylate | 2955, 2870 | C-H stretch (alkane) |
| 1738 | C=O stretch (ester) | |
| 1172 | C-O stretch (ester) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 126 | 95, 67, 66 |
| Methyl cyclopentanecarboxylate | 128 | 97, 87, 69, 59, 41 |
Experimental Protocols
The spectroscopic data presented were obtained using standard laboratory procedures for the analysis of liquid samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.
-
Instrumentation: FT-IR spectra were recorded using a standard FT-IR spectrometer.
-
Data Acquisition: The spectra were acquired in the mid-infrared range (4000-400 cm⁻¹) by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded prior to the sample measurement.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used for separation. The oven temperature was programmed with an initial hold, followed by a ramp to a final temperature to ensure good separation of the analyte from any impurities.
-
MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. Mass spectra were recorded over a mass range of m/z 40-400.
-
Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the compound, and the corresponding mass spectrum was extracted and analyzed for the molecular ion and fragmentation pattern.
Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of these two compounds is illustrated below.
Caption: Workflow for the spectroscopic comparison.
Discussion of Key Spectroscopic Differences
The presence of the double bond in this compound is the primary driver of the observed spectral differences.
-
¹H NMR: The most telling feature in the ¹H NMR spectrum of the unsaturated ester is the appearance of signals in the olefinic region (~5.7 ppm). These signals are absent in the spectrum of the saturated analogue. Furthermore, the integration of the aliphatic region is significantly different, reflecting the fewer number of sp³-hybridized C-H bonds in the unsaturated compound.
-
¹³C NMR: The ¹³C NMR spectrum of this compound clearly shows two signals in the downfield region (~128 ppm) corresponding to the sp²-hybridized carbons of the double bond. These are not present in the spectrum of Methyl cyclopentanecarboxylate.
-
IR Spectroscopy: The IR spectrum of the unsaturated compound exhibits a characteristic C=C stretching vibration at approximately 1650 cm⁻¹ and a =C-H stretching vibration around 3050 cm⁻¹, both of which are absent in the saturated ester. The C=O stretching frequency is also slightly influenced by the presence of the nearby double bond.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of Methyl cyclopentanecarboxylate appears at m/z 128, while for this compound it is at m/z 126, reflecting the loss of two hydrogen atoms due to the double bond. The fragmentation patterns also differ, with the unsaturated compound showing characteristic losses related to the cyclopentene ring, such as the retro-Diels-Alder fragmentation.
A Comparative Guide to the Kinetic Studies of Reactions Involving Methyl 3-cyclopentenecarboxylate
For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of molecules like Methyl 3-cyclopentenecarboxylate is crucial for designing and optimizing synthetic pathways. This guide provides a comparative analysis of the kinetic studies of reactions involving this compound, with a focus on its most prominently documented reaction: Ring-Opening Metathesis Polymerization (ROMP). Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide draws objective comparisons with well-studied alternative monomers to provide a comprehensive overview.
Introduction to the Reactivity of this compound
This compound is a functionalized cyclic olefin that presents opportunities for the synthesis of polymers with tailored properties. The presence of both a double bond within a strained five-membered ring and an ester functional group makes it a candidate for various transformations, most notably ROMP. This reaction allows for the incorporation of the ester functionality directly into the polymer backbone, leading to functionalized polyolefins.
While the synthesis of polymers from this compound via ROMP has been reported to achieve high monomer conversions (approximately 80%), detailed kinetic parameters such as rate constants and activation energies are not extensively documented.[1][2] This guide, therefore, evaluates its performance in the context of analogous and well-characterized monomers.
Quantitative Data Comparison
The following tables summarize the available kinetic and thermodynamic data for the ROMP of monomers comparable to this compound and the ring-opening polymerization of various cyclic esters (lactones). This comparative data provides a framework for understanding the potential kinetic profile of this compound.
Table 1: Comparison of Ring-Opening Metathesis Polymerization (ROMP) Data for this compound and Alternative Cycloolefins
| Monomer | Catalyst | Kinetic/Thermodynamic Parameter | Value | Reference |
| This compound | Ruthenium-based | Monomer Conversion | ~80% | [1][2] |
| Kinetic Data (k_p, E_a) | Not Reported | |||
| Cyclopentene | Ruthenium-based | Activation Enthalpy (ΔH) | -5.6 kcal mol⁻¹ | [3][4] |
| Activation Entropy (ΔS) | -18.5 cal mol⁻¹ K⁻¹ | [3][4] | ||
| Equilibrium Monomer Concentration ([C]eq) at 30 °C | 1.17 M | [5] | ||
| Norbornene Derivatives | Grubbs' 1st Gen. (G1) | Propagation Rate Constant (k_p,obs) | Varies (30-fold range depending on anchor group) | [6] |
| Grubbs' 3rd Gen. (G3) | Propagation Rate Constant (k_p,obs) | Varies (10-fold range depending on anchor group) | [6] | |
| Rate-Determining Step | Formation of the metallacyclobutane ring | [7][8] |
Table 2: Relative Polymerization Rates for the Ring-Opening Polymerization of Various Lactones
| Lactone (Ring Size) | Relative Polymerization Rate | Reference |
| 6-membered (δ-Valerolactone) | 2500 | [1][2] |
| 7-membered (ε-Caprolactone) | 330 | [1][2] |
| 9-membered | 21 | [1][2] |
| 12-membered | 0.9 | [1][2] |
| 13-membered | 1.0 | [1][2] |
| 16-membered | 0.9 | [1][2] |
| 17-membered | 1.0 | [1][2] |
This data illustrates the significant impact of ring strain on the rate of ring-opening polymerization, with smaller, more strained rings polymerizing much faster.
Experimental Protocols
While a specific, detailed kinetic study protocol for this compound is not available, a general procedure for monitoring the kinetics of ROMP using Nuclear Magnetic Resonance (NMR) spectroscopy is described below. This method is widely applicable to various monomers and catalyst systems.
Protocol: Kinetic Analysis of ROMP using ¹H NMR Spectroscopy
1. Materials and Reagents:
-
Monomer (e.g., this compound)
-
Catalyst (e.g., Grubbs' Third Generation Catalyst, G3)
-
Internal Standard (e.g., Mesitylene or 1,3,5-Trimethoxybenzene)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)
-
Inhibitor (e.g., 3-bromopyridine, to slow the reaction for accurate monitoring)
-
NMR tubes and syringes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the monomer and the internal standard in the deuterated solvent in a glovebox or under an inert atmosphere. The concentration of the internal standard should be accurately known.
-
Prepare a stock solution of the catalyst and the inhibitor in the deuterated solvent.
3. NMR Experiment Setup:
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
Transfer a known volume of the monomer/internal standard solution to a clean, dry NMR tube.
-
Acquire an initial spectrum (t=0) to determine the initial concentrations of the monomer and internal standard from their respective peak integrations.
4. Initiation of Polymerization and Data Acquisition:
-
Inject a known volume of the catalyst solution into the NMR tube containing the monomer solution.
-
Quickly mix the contents and place the NMR tube back into the spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
5. Data Analysis:
-
For each spectrum, integrate the characteristic peaks of the monomer and the internal standard.
-
The concentration of the monomer at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the monomer concentration (ln[M]) versus time. For a first-order reaction, this should yield a straight line.
-
The observed rate constant (k_obs) can be determined from the negative slope of this line.
6. Determination of Propagation Rate Constant (k_p):
-
If the reaction is living and the initiation is much faster than propagation, the propagation rate constant (k_p) can be calculated from k_obs and the catalyst concentration.
Visualizations
The following diagrams illustrate the key chemical and procedural pathways discussed.
Concluding Remarks
The kinetic study of reactions involving this compound is an area ripe for further investigation. While its participation in Ring-Opening Metathesis Polymerization to form functionalized polyolefins is established, the absence of specific rate constants and activation energies in the current literature presents a knowledge gap.
By comparing the available qualitative data for this compound with the extensive quantitative data for other cycloolefins like cyclopentene and norbornene, and for the ring-opening polymerization of lactones, researchers can infer its likely reactivity. The ester functionality in this compound may influence the electronic properties of the double bond and potentially coordinate with the metal center of the catalyst, thereby affecting the polymerization kinetics. The relatively low ring strain of the five-membered ring suggests that its polymerization rate may be slower than that of more strained monomers like norbornene, but the presence of the functional group could alter this behavior.
This guide provides a foundational understanding and a framework for designing future kinetic studies to elucidate the precise reactivity of this compound, which will be invaluable for its application in the synthesis of advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
Predicting the Reactivity of Methyl 3-cyclopentenecarboxylate: A Comparative Guide Using DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the ability to accurately predict the reactivity of novel molecules is paramount. This guide provides a comparative analysis of using Density Functional Theory (DFT) calculations to predict the reactivity of Methyl 3-cyclopentenecarboxylate, a versatile building block in organic synthesis. While direct experimental data on the reactivity of this specific molecule is limited in publicly available literature, this guide leverages DFT principles and data from analogous systems to provide a predictive framework. We will explore its potential reactivity in key cycloaddition reactions and compare the predictive power of DFT with other computational methods.
Unveiling Reactivity through the Lens of DFT
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT calculations can provide valuable insights into reaction mechanisms, transition states, and kinetic and thermodynamic parameters. For a molecule like this compound, DFT can help elucidate the most probable reaction pathways, guiding synthetic efforts and saving valuable laboratory time and resources.
A key theoretical framework used in conjunction with DFT for predicting the reactivity of unsaturated systems is Frontier Molecular Orbital (FMO) theory. FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy gap between the HOMO and LUMO is a critical indicator of reactivity, with a smaller gap generally corresponding to a more facile reaction.
Predicted Reactivity of this compound: A Focus on Cycloaddition Reactions
The presence of a double bond within a five-membered ring makes this compound a prime candidate for cycloaddition reactions. We will focus on two of the most common and synthetically useful examples: the [3+2] dipolar cycloaddition and the [4+2] cycloaddition (Diels-Alder reaction).
[3+2] Dipolar Cycloaddition: Reaction with Nitrile Oxides
The [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with an alkene (dipolarophile) is a powerful method for constructing five-membered heterocyclic rings.[1] In the case of this compound, the electron-withdrawing nature of the methyl ester group influences the electronic properties of the double bond, making it a suitable dipolarophile.
Based on FMO analysis of similar systems, the regioselectivity of the cycloaddition is determined by the relative energies of the HOMO and LUMO of the reactants and the orbital coefficients at the reacting centers. Generally, the reaction is favored between the atoms with the largest orbital coefficients.
Table 1: Predicted Regioselectivity in the [3+2] Cycloaddition of Benzonitrile Oxide with this compound (Based on Analogous Systems)
| Reactant Orbitals | Dominant Interaction | Predicted Major Regioisomer |
| HOMO (dipole) - LUMO (dipolarophile) | Interaction of the oxygen of the nitrile oxide with the carbon of the double bond closer to the ester group. | 4-carbomethoxy-isoxazoline |
| LUMO (dipole) - HOMO (dipolarophile) | Interaction of the carbon of the nitrile oxide with the carbon of the double bond further from the ester group. | 5-carbomethoxy-isoxazoline |
Note: The actual dominant interaction and resulting major regioisomer would need to be confirmed by specific DFT calculations for this reaction.
[4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the formation of six-membered rings.[2] In this reaction, this compound would act as the dienophile. The reactivity of the dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups.[3] Therefore, the methyl ester group in our target molecule is expected to activate the double bond towards reaction with a conjugated diene.
Table 2: Predicted Relative Reactivity of this compound as a Dienophile in Diels-Alder Reactions
| Dienophile | Electron-Withdrawing Group | Expected Relative Reactivity |
| Ethylene | None | Low |
| This compound | -COOCH₃ | Moderate |
| Methyl acrylate | -COOCH₃ | Moderate |
| Maleic anhydride | Two -C(O)O(O)C- groups | High |
The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's electron-withdrawing substituent preferentially occupies the endo position in the transition state, leading to the kinetic product.
Comparison of Reactivity Prediction Methods
While DFT is a powerful and widely used method, it is important to consider other available computational techniques for predicting chemical reactivity.
Table 3: Comparison of Computational Methods for Reactivity Prediction
| Method | Description | Advantages | Disadvantages |
| Density Functional Theory (DFT) | A quantum mechanical method that approximates the electronic structure based on electron density. | Good balance of accuracy and computational cost. Widely applicable to a large range of systems. | The accuracy depends on the choice of the functional. Can be computationally demanding for very large systems. |
| Ab initio Methods (e.g., Hartree-Fock, MP2, CCSD(T)) | Based on first principles of quantum mechanics without empirical parameters. | Can achieve very high accuracy (especially coupled-cluster methods). | Computationally very expensive, limiting their use to smaller molecules. |
| Semi-empirical Methods (e.g., AM1, PM7) | Use parameters derived from experimental data to simplify quantum mechanical calculations. | Very fast, suitable for large molecules and high-throughput screening. | Generally less accurate than DFT or ab initio methods. |
| Machine Learning (ML) Models | Use algorithms trained on large datasets of chemical reactions to predict outcomes. | Can be extremely fast for predictions once trained. Can capture complex relationships in data. | Requires large, high-quality datasets for training. May not extrapolate well to new reaction types. |
Experimental Protocols
While specific experimental data for this compound is scarce, the following protocols for analogous cycloaddition reactions can serve as a starting point for experimental investigation.
Protocol 1: [3+2] Cycloaddition of a Nitrile Oxide with an Alkene (General Procedure)
-
Generation of the Nitrile Oxide: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the corresponding aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine, 1.1 eq.) to the solution.
-
Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite, 1.1 eq.) in the same solvent from the dropping funnel at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to generate the nitrile oxide in situ.
-
Cycloaddition: To the solution containing the nitrile oxide, add this compound (1.0 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazoline derivative.
Protocol 2: Diels-Alder Reaction of a Diene with a Dienophile (General Procedure)
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the diene (e.g., cyclopentadiene or furan, 1.2 eq.) and this compound (1.0 eq.) in a suitable solvent (e.g., toluene or xylene).
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) and stir for the required time (ranging from a few hours to several days).
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to obtain the Diels-Alder adduct.
Visualizing Computational Workflows and Reaction Pathways
To better understand the application of DFT in predicting reactivity, the following diagrams illustrate a typical computational workflow and the key orbital interactions in cycloaddition reactions.
Caption: A generalized workflow for using DFT calculations to study a cycloaddition reaction.
Caption: Frontier Molecular Orbital (FMO) interactions in [3+2] and [4+2] cycloaddition reactions.
References
Comparative Cross-Reactivity Analysis of Methyl 3-cyclopentenecarboxylate and Structurally Related Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of antibodies developed against the hapten Methyl 3-cyclopentenecarboxylate. Due to a lack of publicly available cross-reactivity data for this specific compound, this document outlines a comprehensive, albeit hypothetical, study. It details the necessary experimental protocols and presents illustrative data to guide researchers in designing and interpreting their own cross-reactivity analyses. The focus is on comparing this compound with structurally similar molecules to predict and understand potential antibody specificity issues in immunoassay development.
Introduction to Hapten Cross-Reactivity
Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1][2] In drug development and diagnostics, antibodies raised against these hapten-carrier conjugates are utilized in various immunoassays.[3][4] A critical aspect of these assays is the specificity of the antibody, which is its ability to bind exclusively to the target hapten.
Cross-reactivity occurs when the antibody binds to molecules other than the target hapten, typically those with similar structural features.[5] This can lead to inaccurate measurements and false-positive results in immunoassays. Therefore, conducting thorough cross-reactivity studies is essential to validate the specificity of anti-hapten antibodies.
Proposed Analogs for Comparative Analysis
To evaluate the cross-reactivity of antibodies raised against this compound, a panel of structurally related compounds should be tested. The selection of these analogs is crucial and should include molecules with variations in the cyclopentene ring and the ester group.
| Compound Name | Structure | Key Structural Difference from Target |
| This compound | COC(=O)C1CC=CC1[6][7][8] | Target Hapten |
| Methyl cyclopentanecarboxylate | COC(=O)C1CCCC1 | Saturated cyclopentane ring |
| Methyl 1-methylcyclopent-2-ene-1-carboxylate | CC1(CCC=C1)C(=O)OC[9] | Methyl group on the ring, different double bond position |
| 3-Methyl-cyclopent-3-enecarboxylic acid | CC1=CCC(C1)C(=O)O[10] | Carboxylic acid instead of methyl ester, methyl group on the double bond |
| Methyl 3-phenylcyclopentane-1-carboxylate | COC(=O)C1CC(C1)C2=CC=CC=C2[11] | Phenyl group substitution |
| Methyl 3-propylcyclopentane-1-carboxylate | CCCC1CCC(C1)C(=O)OC[12][13] | Propyl group substitution, saturated ring |
Experimental Protocols
A comprehensive cross-reactivity study involves several stages, from the preparation of immunogens to the final immunoassay. The following protocols are based on established methods for hapten immunoassay development.
Hapten-Carrier Protein Conjugation
To produce an immune response, this compound (the hapten) must be conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[14]
Protocol:
-
Hapten Derivatization: Introduce a functional group (e.g., a carboxylic acid) to the hapten to enable covalent linkage to the carrier protein. This may involve chemical synthesis to create a derivative with a spacer arm.
-
Activation of Carboxylic Acid: Activate the carboxyl group of the derivatized hapten using a reagent like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).
-
Conjugation Reaction: React the activated hapten with the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for several hours or overnight at 4°C.
-
Purification: Remove unconjugated hapten and byproducts by dialysis against PBS.
-
Characterization: Determine the hapten-to-protein conjugation ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the hapten-carrier conjugate.[5]
Protocol:
-
Immunization: Immunize animals (e.g., rabbits or mice) with the hapten-carrier conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster injections).
-
Booster Injections: Administer several booster injections at regular intervals (e.g., every 2-4 weeks) to enhance the immune response.
-
Titer Determination: Collect blood samples periodically and determine the antibody titer (concentration) using an indirect ELISA coated with the hapten-carrier conjugate.
-
Antibody Purification: Once a high titer is achieved, purify the antibodies from the serum using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Testing
A competitive ELISA is the standard method for determining the cross-reactivity of anti-hapten antibodies.[15]
Protocol:
-
Coating: Coat a 96-well microtiter plate with the hapten conjugated to a different carrier protein than the one used for immunization (e.g., if immunized with Hapten-KLH, coat with Hapten-BSA) to avoid non-specific binding to the carrier. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the target hapten (this compound) and the potential cross-reactants (the structural analogs). In separate wells, incubate the purified antibody with each dilution of the free haptens for a short period.
-
Incubation: Transfer the antibody-hapten mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature. During this step, the free hapten in the solution competes with the coated hapten for binding to the antibody.
-
Detection: Wash the plate to remove unbound antibodies. Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of antibody binding.
Cross-Reactivity Calculation:
The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Target Hapten / IC50 of Test Compound) x 100[5]
Hypothetical Data Presentation
The following tables summarize the expected outcomes of a cross-reactivity study.
Table 1: Hypothetical IC50 Values from Competitive ELISA
| Compound | IC50 (ng/mL) |
| This compound | 15 |
| Methyl cyclopentanecarboxylate | 150 |
| Methyl 1-methylcyclopent-2-ene-1-carboxylate | 500 |
| 3-Methyl-cyclopent-3-enecarboxylic acid | > 1000 |
| Methyl 3-phenylcyclopentane-1-carboxylate | > 1000 |
| Methyl 3-propylcyclopentane-1-carboxylate | 800 |
Table 2: Calculated Cross-Reactivity Percentages
| Compound | Cross-Reactivity (%) | Interpretation |
| This compound | 100 | High affinity for the target analyte. |
| Methyl cyclopentanecarboxylate | 10 | Moderate cross-reactivity due to the absence of the double bond. |
| Methyl 1-methylcyclopent-2-ene-1-carboxylate | 3 | Low cross-reactivity, indicating the importance of the double bond position and lack of substitution. |
| 3-Methyl-cyclopent-3-enecarboxylic acid | < 1.5 | Negligible cross-reactivity; the ester is a key part of the epitope. |
| Methyl 3-phenylcyclopentane-1-carboxylate | < 1.5 | Negligible cross-reactivity; the bulky phenyl group prevents binding. |
| Methyl 3-propylcyclopentane-1-carboxylate | 1.875 | Very low cross-reactivity. |
Visualizing Workflows and Relationships
Diagrams created using Graphviz can help visualize the experimental processes and the structural relationships influencing cross-reactivity.
Caption: Experimental workflow for hapten cross-reactivity analysis.
Caption: Logical relationship between structural similarity and predicted cross-reactivity.
Conclusion
References
- 1. SuperHapten: a comprehensive database for small immunogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HaptenDB: a comprehensive database of haptens, carrier proteins and anti-hapten antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational hapten design, antibody preparation, and immunoassay development for rapid screening xylazine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. Methyl cyclopent-3-ene-1-carboxylate | C7H10O2 | CID 1514118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Methyl 3-Methylcyclopentene-3-carboxylate | C8H12O2 | CID 557088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-cyclopent-3-enecarboxylic acid | C7H10O2 | CID 12575419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 3-phenylcyclopentane-1-carboxylate | C13H16O2 | CID 14093250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl 3-propylcyclopentane-1-carboxylate | C10H18O2 | CID 15115729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl 1-methyl-3-propylcyclopentane-1-carboxylate | C11H20O2 | CID 20380541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ELISA Protocol [protocols.io]
Safety Operating Guide
Safe Disposal of Methyl 3-cyclopentenecarboxylate: A Procedural Guide
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. Methyl 3-cyclopentenecarboxylate, a flammable liquid and serious eye irritant, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a flammable liquid and vapor that can cause severe eye damage and may also lead to skin and respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream due to its flammability.[3] Under no circumstances should this chemical be disposed of down the drain.[3][4]
Step 1: Waste Identification and Segregation
-
Designate a specific waste container for this compound.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[5][6]
-
Crucially, do not mix this waste with incompatible chemicals , such as oxidizing agents.[7][8]
Step 2: Proper Containerization
-
Use a chemically compatible and sealable container. High-density polyethylene (HDPE) or glass containers are appropriate choices.[3][6] Whenever possible, reusing the original container is a good practice.[3]
-
Ensure the container is in good condition, free of cracks or leaks.
-
Do not overfill the container; leave at least 10% of headspace to accommodate vapor expansion.[6]
Step 3: Waste Accumulation and Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.[5]
-
Store the sealed container in a designated and properly ventilated satellite accumulation area.
-
This storage location must be cool and away from all sources of heat, sparks, or open flames.[1][6]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3][6]
-
Provide a complete and accurate description of the waste, including its name and any other relevant hazard information.
Step 5: Disposal of Empty Containers
-
Empty containers that previously held this compound are also considered hazardous waste until properly decontaminated.
-
These containers must be triple-rinsed with a suitable solvent.[8][9]
-
The solvent rinsate must be collected and disposed of as hazardous waste along with the chemical.[8]
Summary of Key Safety and Disposal Data
For quick reference, the following table summarizes the critical quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source(s) |
| GHS Hazard Codes | H226 (Flammable liquid and vapor), H318 (Causes serious eye damage) | [1] |
| Flash Point | 48.9 °C (120.0 °F) | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1][2] |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide | [1] |
| Waste Classification | Ignitable Hazardous Waste | [3] |
| Disposal Container | Labeled, sealed, chemically resistant (HDPE or glass) | [3][6] |
| Incompatible Wastes | Oxidizing agents | [7][8] |
| Disposal Method | Collection by licensed hazardous waste contractor | [3][6] |
| Prohibited Disposal | Do not dispose down the sanitary sewer | [3][4] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
References
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Methyl 3-cyclopentenecarboxylate
Essential Safety and Handling Guide for Methyl 3-cyclopentenecarboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 58101-60-3[1]
-
Molecular Formula: C₇H₁₀O₂[2]
-
Molecular Weight: 126.15 g/mol [2]
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its GHS classifications.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids (Category 3) | H226: Flammable liquid and vapor[2][3] | Danger[1] | 🔥 |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[2][3] | Danger[1] | corrosion |
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key statements include P210, P280, P305 + P351 + P338, and P501.[1][2][3]
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[1] |
| Density | 1.031 g/mL at 25 °C[1] |
| Flash Point | 48.9 °C (120.0 °F)[1] |
| Storage Temperature | 2-8°C[1] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a designated flammable liquids cabinet. The storage area must be cool, dry, and well-ventilated.[3][4] Keep away from heat, sparks, open flames, and other ignition sources.[3] The recommended storage temperature is between 2-8°C.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn where there is a significant risk of splashing.[4] | Protects against splashes that can cause serious eye damage.[2][3] |
| Hand Protection | Solvent-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use.[4] | Provides a barrier against skin contact. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[4] | Minimizes skin exposure to accidental spills and protects from flammability hazards. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas. | Protects the respiratory tract from potentially irritating vapors. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[4]
-
Containment: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite).
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[4] Use non-sparking tools.[4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the waste through a licensed chemical destruction plant.[4] Do not dispose of this chemical down the drain.[4] All disposal activities must comply with local, state, and federal regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[3] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
